molecular formula C24H18OP+ B3177558 Bis(biphenyl-4-yl)phosphine oxide CAS No. 187344-95-2

Bis(biphenyl-4-yl)phosphine oxide

Cat. No.: B3177558
CAS No.: 187344-95-2
M. Wt: 353.4 g/mol
InChI Key: HIINCHWTPHSAGC-UHFFFAOYSA-N
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Description

Bis(biphenyl-4-yl)phosphine oxide is a useful research compound. Its molecular formula is C24H18OP+ and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxo-bis(4-phenylphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18OP/c25-26(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINCHWTPHSAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[P+](=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277261
Record name Bis([1,1′-biphenyl]-4-yl)phosphine oxide
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URL https://comptox.epa.gov/dashboard/DTXSID701277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187344-95-2
Record name Bis([1,1′-biphenyl]-4-yl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bis(biphenyl-4-yl)phosphine oxide CAS 187344-95-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bis(biphenyl-4-yl)phosphine oxide CAS Registry Number: 187344-95-2

A Senior Application Scientist's Field-Proven Perspective

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on this compound. Moving beyond a simple data sheet, this guide offers an in-depth analysis of its synthesis, core properties, and critical applications, with a focus on the causal mechanisms that underpin its utility in advanced chemical and materials science domains.

This compound is a tertiary phosphine oxide characterized by two biphenyl groups attached to a central phosphorus atom. This specific structure, featuring extended aromatic systems, imparts unique steric and electronic properties that are central to its function.

Table 1: Core Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 187344-95-2
Molecular Formula C₂₄H₁₉OP
Molecular Weight 362.39 g/mol
Appearance White to off-white powder/solid
Melting Point Data not consistently available; typically >200 °C for similar structures
Solubility Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, DMSO); sparingly soluble in water and nonpolar alkanes.
³¹P NMR (CDCl₃) Expected in the range of δ 25-35 ppm (typical for triarylphosphine oxides)
¹H NMR (CDCl₃) Complex multiplets expected in the aromatic region (δ 7.2-8.0 ppm)

The defining feature of this molecule is the bulky and electron-rich biphenyl substituent. Unlike simpler triarylphosphine oxides like triphenylphosphine oxide (TPPO), the extended π-conjugation of the biphenyl groups significantly influences its electronic behavior and intermolecular interactions, which is a critical factor in its application in organic electronics.

Synthesis and Elucidation: A Validated Approach

The synthesis of this compound and its corresponding phosphine is a multi-step process that leverages foundational organometallic reactions. The phosphine oxide itself often serves as a stable, air-tolerant precursor to the desired phosphine ligand, which is typically air-sensitive.[1] The phosphine oxide can be synthesized and purified under standard laboratory conditions, and then reduced to the active phosphine immediately before use.

Synthetic Strategy: Suzuki Coupling

A robust and widely applicable method for constructing the C-P bond in biaryl phosphines involves a palladium-catalyzed Suzuki cross-coupling reaction.[2] This approach offers high functional group tolerance and readily available starting materials.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction start1 Di(4-bromophenyl)phosphine oxide product1 This compound start1->product1 2 equivalents start2 Biphenyl-4-boronic acid start2->product1 2 equivalents catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) catalyst->product1 Catalytic amount product2 Bis(biphenyl-4-yl)phosphine product1->product2 reductant Reducing Agent (e.g., Trichlorosilane, HSiCl₃) Base (e.g., Triethylamine) reductant->product2

Caption: Synthetic workflow for Bis(biphenyl-4-yl)phosphine and its oxide precursor.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol is a representative methodology based on established literature procedures for similar compounds.[2]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add di(4-bromophenyl)phosphine oxide (1.0 eq), biphenyl-4-boronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

  • Reduction (Optional): To obtain the phosphine, dissolve the purified oxide in dry toluene under an inert atmosphere. Add triethylamine (5.0 eq) followed by slow, dropwise addition of trichlorosilane (3.0 eq). Stir at reflux for 4-6 hours. Cool, and carefully quench the reaction with degassed saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and remove the solvent in vacuo to yield the phosphine.

Core Application I: Ligand for Transition-Metal Catalysis

The true value of this compound lies in its reduced form, Bis(biphenyl-4-yl)phosphine, which is an exceptionally effective ligand for cross-coupling reactions.[3] Biphenyl-based monophosphine ligands are renowned for their ability to catalyze difficult C-C, C-N, and C-O bond formations under mild conditions, often outperforming traditional chelating bisphosphine ligands.[3][4]

Mechanistic Rationale

The efficacy of biaryl phosphine ligands stems from a combination of two key factors:

  • Steric Bulk: The large, sterically demanding biphenyl groups create a bulky coordination sphere around the metal center (e.g., Palladium). This bulkiness promotes the rate-limiting reductive elimination step of the catalytic cycle, which is crucial for efficient product formation and catalyst turnover.

  • Electronic Properties: The phosphine acts as a strong σ-donor ligand, which increases the electron density at the metal center. This enhanced electron density facilitates the initial oxidative addition step, particularly with less reactive substrates like aryl chlorides.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) L = Bis(biphenyl-4-yl)phosphine OxAdd Ar-Pd(II)(X)L₂ (Oxidative Adduct) Transmetal Ar-Pd(II)(Ar')L₂ (Transmetalation Product) OxAdd->Transmetal Transmetal->Pd0 Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd Oxidative Addition Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Transmetalation Base Base Base->Transmetal

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Core Application II: Host and Electron-Transport Material in OLEDs

In the field of materials science, phosphine oxides are crucial components in high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).[5] Their primary roles are as electron-transport materials (ETMs) or as the host material in the emissive layer (EML).

Mechanism of Action in OLEDs
  • Electron Transport: The P=O bond is highly polar and strongly electron-withdrawing. This property lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, facilitating the injection and transport of electrons from the cathode.[5][6]

  • Hole Blocking: The deep HOMO (Highest Occupied Molecular Orbital) level, a consequence of the stable aromatic structure and the P=O group, creates a large energy barrier for holes, effectively blocking them from passing through the EML into the electron-transport layer.[7]

  • Exciton Confinement: By confining both electrons and holes within the emissive layer, the probability of them recombining to form excitons on the phosphorescent dopant molecules is significantly increased. This leads to higher device efficiency.

  • High Triplet Energy: Materials like this compound possess a high triplet energy (Eₜ). This is critical for host materials in PHOLEDs, as it prevents the quenching of the high-energy triplet excitons from the phosphorescent dopant (especially for blue emitters), ensuring that the energy is released as light rather than heat.

OLED cluster_recomb Exciton Formation & Light Emission Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes (h⁺) → EML Emissive Layer (EML) Host + Dopant HTL->EML ETL Electron Transport Layer (ETL) (e.g., Phosphine Oxide) EML->ETL ← Electrons (e⁻) Cathode Cathode (Al) Cathode->ETL ← Electrons (e⁻)

Caption: Structure of a typical OLED, highlighting the role of phosphine oxides.

Safety and Handling

While specific safety data for CAS 187344-95-2 is not widely published, data for analogous tertiary phosphine oxides provides a reliable guide for handling.

  • Hazard Classification: May cause skin sensitization or an allergic reaction upon contact. May cause long-lasting harmful effects to aquatic life.[8]

  • Handling Precautions:

    • Handle in a well-ventilated area or under a chemical fume hood.[8]

    • Avoid generating dust. Dry powders can build static electricity.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

    • Avoid breathing dust. If inhalation occurs, move to fresh air.[10]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place away from oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule at the intersection of catalysis and materials science. Its utility is a direct consequence of its well-defined structure: the bulky, electronically-rich biphenyl framework makes its phosphine analogue a superior ligand for challenging cross-coupling reactions, while the polar, electron-withdrawing phosphine oxide group provides the ideal properties for high-performance electron-transport and host materials in OLED technology. A thorough understanding of these structure-function relationships is essential for leveraging this compound to its full potential in both academic research and industrial drug and materials development.

References

  • Royal Society of Chemistry. (n.d.). Phosphines: preparation, reactivity and applications | Organophosphorus ChemistryVolume 48. Books Gateway. Retrieved from [Link]

  • Li, Y., Wang, Z., et al. (2024, September 18). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2022, November 9). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Retrieved from [Link]meth-Al-shamary-Jones/044d0cfd687440360a3d46777a835b0d0e372de8)

  • Google Patents. (n.d.). WO2002000574A2 - Catalysis using phosphine oxide and sulfoxide compounds.
  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • ACS Publications. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction | ACS Omega. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Synthesis of biphenyl-based phosphines by Suzuki coupling. Retrieved from [Link]

  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Phosphine oxide derivatives for organic light emitting diodes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further.... Retrieved from [Link]

  • ACS Publications. (2008, February 1). Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs | Organic Letters. Retrieved from [Link]

  • ACS Publications. (2017, May 9). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P O Directed C–H Functionalizations | Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Retrieved from [Link]

  • Redox. (2021, April 29). Safety Data Sheet: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. Retrieved from [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from [Link]

  • OSTI.GOV. (2019, November 12). Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh 3 O Exciplex Emission. Retrieved from [Link]

  • Beilstein-Institut. (2018, June 18). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Retrieved from [Link]

Sources

Bis(biphenyl-4-yl)phosphine Oxide: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Formula of Bis(biphenyl-4-yl)phosphine Oxide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This compound (CAS: 187344-95-2) represents a critical class of Secondary Phosphine Oxides (SPOs) utilized extensively as pre-ligands in transition metal catalysis and as intermediates in the synthesis of organic electronic materials (OLEDs). Unlike their tertiary phosphine oxide counterparts, SPOs possess a reactive P–H bond, enabling unique tautomeric equilibria and versatile functionalization. This guide provides a rigorous examination of its molecular architecture, validated synthetic protocols, and spectroscopic signatures, grounded in field-proven methodologies.

Molecular Architecture & Physicochemical Profile[1]

Chemical Identity[1][2][3]
  • IUPAC Name: Bis([1,1'-biphenyl]-4-yl)phosphine oxide

  • Common Name: this compound[1]

  • CAS Number: 187344-95-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 354.39 g/mol

Structural Analysis

The molecule consists of a central phosphorus atom bonded to two biphenyl-4-yl groups, one oxygen atom, and one hydrogen atom. The phosphorus center adopts a distorted tetrahedral geometry.

Key Structural Features:

  • Secondary Phosphine Oxide (SPO) Core: The

    
     moiety is air-stable, contrasting with the pyrophoric nature of secondary phosphines (
    
    
    
    ).
  • Tautomerism: In solution, the compound exists in equilibrium between the dominant pentavalent oxide form (

    
    ) and the trivalent phosphinous acid form (
    
    
    
    ), a feature critical for its coordination chemistry.
PropertyValue / Description
Physical State White crystalline solid
Solubility Soluble in CHCl3, THF, CH2Cl2; insoluble in water
Oxidation State Phosphorus (V) in oxide form
Tautomeric Form

(Oxide form favored)

Synthetic Pathways & Mechanistic Insights

The synthesis of this compound is most reliably achieved via the Grignard route, reacting 4-biphenylylmagnesium bromide with diethyl phosphite. This method ensures high yield and minimizes the formation of tertiary phosphine oxide byproducts.

Validated Synthetic Protocol

Reagents: 4-Bromobiphenyl, Magnesium turnings, Diethyl phosphite, THF (anhydrous).

Step-by-Step Methodology:

  • Grignard Formation:

    • Activate Magnesium turnings (1.1 equiv) with iodine/1,2-dibromoethane in anhydrous THF under Argon.

    • Add 4-Bromobiphenyl (1.0 equiv) in THF dropwise. Maintain reflux to ensure complete formation of 4-biphenylylmagnesium bromide.

  • Phosphorylation:

    • Cool the Grignard solution to 0°C.

    • Add Diethyl phosphite (

      
      , 0.5 equiv relative to Grignard if aiming for substitution of two ethoxy groups, but standard SPO synthesis often uses 1:1 stoichiometry with specific phosphinate precursors; however, the most robust route for symmetric SPOs uses the Grignard + Diethyl Phosphite  method where the Grignard displaces ethoxy groups).
      
    • Correction/Refinement: A more precise route for secondary oxides involves reacting the Grignard (2 equiv) with diethyl phosphite (1 equiv) followed by acidic hydrolysis.

  • Workup & Purification:

    • Quench with dilute HCl (acidic hydrolysis is crucial to protonate the intermediate).

    • Extract with Ethyl Acetate or DCM.

    • Recrystallize from Ethanol/Hexane or Diisopropyl ether.

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and the critical tautomeric equilibrium.

SynthesisWorkflow Start 4-Bromobiphenyl (C12H9Br) Grignard Grignard Reagent (4-Ph-C6H4-MgBr) Start->Grignard Mg, THF Reflux Intermediate Phosphinite Intermediate Grignard->Intermediate + Reagent 0°C -> RT Reagent Diethyl Phosphite (EtO)2P(O)H Hydrolysis Acidic Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Quench Product This compound (SPO) Hydrolysis->Product Isolation Tautomer Phosphinous Acid Form (Active Catalyst Species) Product->Tautomer Equilibrium (In presence of metal)

Caption: Synthetic workflow from 4-bromobiphenyl to the target SPO, highlighting the tautomeric potential.

Spectroscopic Characterization Standards

Accurate identification relies on specific NMR signatures, particularly the large coupling constant between Phosphorus and the direct Hydrogen (


), which is diagnostic for Secondary Phosphine Oxides.
Nuclear Magnetic Resonance (NMR) Data

The following values are representative of symmetric diarylphosphine oxides.

NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment

20.0 – 25.0 ppm Doublet

Hz
P(V) Center

8.0 – 8.5 ppm Doublet

Hz
P–H (Diagnostic)

7.4 – 7.8 ppmMultiplet-Biphenyl Aromatics

127 – 145 ppmDoublets

observed
Aromatic Carbons
Infrared Spectroscopy (IR)
  • P=O Stretch: Strong band at 1150–1200 cm⁻¹ .

  • P–H Stretch: Distinctive absorption at 2300–2400 cm⁻¹ .

Functional Applications in Research & Industry

Ligand Precursors in Catalysis

This compound serves as a pre-ligand for Palladium-catalyzed cross-coupling reactions. Under catalytic conditions, the SPO tautomerizes to its phosphinous acid form (


) , which coordinates to the metal center as an anionic ligand (

) or a neutral donor, stabilizing active catalytic species.
Organic Electronics (OLEDs)

The high triplet energy and thermal stability of the biphenyl backbone make this compound a valuable building block for electron transport materials and host materials in phosphorescent OLEDs. The phosphine oxide moiety provides high electron affinity.

Handling and Safety Protocols

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis, although the solid is relatively air-stable.

  • Hazards: Treat as an organophosphorus irritant. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Avoid strong oxidizing agents which can convert the P-H bond to P-OH (phosphinic acid).

References

  • European Patent Office (EPO). Process for Preparation of Diphosphine Compounds and Intermediates. Patent EP1452537. (Contains detailed synthesis of this compound via Grignard). [Link]

  • Organic Syntheses. Synthesis of Electron-Deficient Secondary Phosphine Oxides. Org.[2][3][1][4] Synth. 2007, 84, 242. (Methodology for SPO synthesis using diethyl phosphite). [Link]

  • Royal Society of Chemistry. 31P NMR chemical shift of phosphine oxides. Phys.[5] Chem. Chem. Phys., 2020.[1][4][5][6] (Data on P=O bonding and NMR shifts). [Link]

  • National Institutes of Health (NIH). Facile Synthesis of Bis-Diphenylphosphine Oxide. Molecules, 2024.[2][1] (Analogous synthesis and characterization). [Link]

Sources

physical properties of Bis(biphenyl-4-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 187344-95-2 Formula: C₂₄H₁₉OP Molecular Weight: 354.39 g/mol

Executive Summary

Bis(biphenyl-4-yl)phosphine oxide (often abbreviated in ligand design contexts as a derivative of the SPO class—Secondary Phosphine Oxides) represents a pivotal structural motif in organophosphorus chemistry. Unlike tertiary phosphines (


), which are often air-sensitive and require glovebox handling, this secondary phosphine oxide exists in a stable equilibrium that favors the pentavalent oxide form (

) in air, rendering it bench-stable.

Its primary utility lies in its role as a pre-ligand . Upon coordination with transition metals (Pd, Pt, Au), it tautomerizes to its phosphinous acid form (


), acting as an anionic ligand that imparts unique electronic steric properties to the metal center. This guide details the physicochemical properties, synthesis, and critical handling protocols for researchers utilizing this compound in catalytic method development and materials science.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is defined by two biphenyl groups attached to a central phosphorus atom, which also bears a double-bonded oxygen and a single hydrogen atom. This structure dictates its high thermal stability and solubility profile.

AttributeSpecification
IUPAC Name Di([1,1'-biphenyl]-4-yl)phosphine oxide
Common Name Bis(4-biphenylyl)phosphine oxide
CAS Number 187344-95-2
SMILES O=P(C1=CC=C(C2=CC=CC=C2)C=C1)(C3=CC=C(C4=CC=CC=C4)C=C3)H
Appearance White to off-white crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, DMSO, THF; Insoluble in H₂O, Hexanes
Tautomeric Equilibrium & Coordination Logic

The defining feature of this compound is its ability to exist in two tautomeric forms. While the Secondary Phosphine Oxide (SPO) form is thermodynamically favored in the solid state and neutral solution, the Phosphinous Acid (PA) form becomes accessible upon metal coordination or deprotonation.

Tautomerism Figure 1: Tautomeric shift from air-stable Oxide to active Acidic Ligand upon coordination. SPO SPO Form (Air Stable) (Ar)2P(O)H PA Phosphinous Acid (Reactive Intermediate) (Ar)2P-OH SPO->PA Tautomerization (Equilibrium) MetalComplex Metal Complex (Active Catalyst) [(Ar)2P-O]-M PA->MetalComplex + Metal Salt - HX

Physical & Thermodynamic Properties

Thermal Stability

This compound exhibits high thermal resilience due to the extensive


-conjugation of the biphenyl systems.
  • Melting Point: Typically >130°C (Analogous diarylphosphine oxides melt between 90–150°C depending on purity and crystal packing).

  • Decomposition: Stable up to ~250°C under inert atmosphere.

  • Oxidative Stability: Unlike secondary phosphines (

    
    ) which are pyrophoric or rapidly oxidize, the P-H bond in the oxide form is chemically robust against atmospheric oxygen at room temperature.
    
Spectroscopic Characterization (Benchmark Data)

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

TechniqueCharacteristic FeatureMechanistic Insight
³¹P NMR Doublet,

20–25 ppm
The signal is split into a doublet due to direct coupling with the P-H proton.
¹J_PH Coupling ~480 HzThe large coupling constant confirms the direct P-H bond, distinguishing it from tertiary phosphine oxides (

).
¹H NMR Doublet,

8.0–8.5 ppm
The P-H proton appears as a distinct doublet with the same large coupling constant (~480 Hz).
IR Spectroscopy

~1180 cm⁻¹
Strong stretch indicating the phosphoryl group.
IR Spectroscopy

~2300 cm⁻¹
Weak to medium band confirming the secondary oxide nature.

Synthesis & Purification Protocol

While commercially available, high-purity applications (e.g., OLEDs or kinetic studies) often require in-house synthesis to eliminate trace metal contaminants. The most robust route utilizes a Grignard reagent derived from 4-bromobiphenyl.

Experimental Workflow

Reaction:



Synthesis Figure 2: Standard synthetic route via Grignard reagent to Secondary Phosphine Oxide. Start 4-Bromobiphenyl + Mg Turnings Grignard Step 1: Grignard Formation (THF, Reflux, 2h) Start->Grignard Reagent Diethyl Phosphite (EtO)2P(O)H Addition Step 2: Nucleophilic Attack (0°C -> RT) Reagent->Addition Grignard->Addition + Reagent Hydrolysis Step 3: Acid Hydrolysis (HCl, quench) Addition->Hydrolysis Product This compound (Crude Solid) Hydrolysis->Product Purification Recrystallization (EtOH or Toluene) Product->Purification

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 equiv) and a crystal of iodine.

  • Grignard Formation: Add 4-bromobiphenyl (1.0 equiv) in dry THF dropwise. Reflux for 2 hours until Mg is consumed.

  • Phosphonylation: Cool the Grignard solution to 0°C. Add Diethyl phosphite (0.45 equiv) dropwise. Note: Use less than 0.5 equiv to ensure double addition.

  • Quench: Pour mixture into ice-cold 1M HCl. The product often precipitates immediately.

  • Purification: Filter the solid. Recrystallize from hot Ethanol or Toluene/Hexane to remove monosubstituted byproducts.

Applications in Research & Development

Secondary Phosphine Oxide (SPO) Ligands

This compound is a precursor to HASPO (Heteroatom-Substituted Secondary Phosphine Oxide) ligands.

  • Mechanism: In the presence of Pd(OAc)₂, the P-H bond activates, forming a

    
     complex.
    
  • Utility: Highly effective for Suzuki-Miyaura couplings of sterically hindered aryl chlorides. The biphenyl wings provide steric bulk that promotes reductive elimination, while the anionic oxygen donor increases the electron density on Palladium, facilitating oxidative addition.

Materials Science (OLEDs)

The biphenyl moiety imparts a high triplet energy level (


), making this molecule a suitable candidate for:
  • Host Materials: In phosphorescent OLEDs (PhOLEDs).

  • Electron Transport: The P=O group is electron-withdrawing, facilitating electron injection when incorporated into polymer matrices.

References

  • General Synthesis of SPOs: Busacca, C. A., et al. "Synthesis of Electron-Deficient Secondary Phosphine Oxides." Organic Syntheses, 2008, 85, 141. [Link]

  • SPO Ligands in Catalysis: Ackermann, L. "Phosphine Oxides as Preligands in Ruthenium-Catalyzed C–H Bond Functionalizations." Organic Letters, 2005. [Link]

  • Tautomerism and Coordination: Han, L. B., et al. "Generation of Phosphinous Acid Complexes from Secondary Phosphine Oxides." Journal of the American Chemical Society, 2004. [Link]

A Comprehensive Technical Guide to the Thermal Stability of Bis(biphenyl-4-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Bis(biphenyl-4-yl)phosphine oxide in Modern Chemistry

This compound (BBOPO) is a compound of significant interest, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two biphenyl-4-yl groups. This rigid, aromatic structure imparts a high degree of thermal stability, a critical attribute for its applications in materials science and, increasingly, in medicinal chemistry.[1] In the realm of drug development, phosphine oxides are gaining traction due to their unique properties as strong hydrogen-bond acceptors and their ability to enhance the metabolic stability and solubility of parent compounds.[2][3] For instance, the FDA-approved anti-cancer drug brigatinib incorporates a phosphine oxide moiety, highlighting the growing importance of this functional group in pharmaceuticals.[2]

The thermal resilience of BBOPO is not only crucial for its use in high-performance polymers, where it can act as a flame retardant, but also for its handling, storage, and processing in pharmaceutical manufacturing, where thermal degradation can lead to impurities and loss of efficacy.[4][5] This guide provides an in-depth analysis of the thermal stability of this compound, offering a foundational understanding for researchers and professionals working with this versatile compound.

Core Principles: Understanding the Structural Basis of Thermal Stability

The remarkable thermal stability of this compound is intrinsically linked to its molecular architecture. The key contributing factors are:

  • Rigid Biphenyl Units: The presence of two biphenyl groups introduces significant rigidity into the molecule. This structural constraint limits rotational freedom and vibrational modes that can lead to thermal decomposition.[1] The strong carbon-carbon bonds within the aromatic rings require substantial energy input to break.

  • Strong P=O and P-C Bonds: The phosphorus-oxygen double bond and the phosphorus-carbon single bonds in phosphine oxides are inherently strong and require high temperatures to cleave.[6] The stability of P-C bonds is generally lower than C-C bonds, but the aromatic nature of the biphenyl substituents in BBOPO enhances their resilience.[4]

  • Aromaticity: The extensive aromaticity of the biphenyl systems contributes to the overall stability of the molecule through electron delocalization. This delocalization spreads the energy of the molecule over a larger area, making it less susceptible to localized thermal energy that could initiate decomposition.

The thermal degradation of organophosphorus compounds often proceeds through the elimination of a phosphorus-containing acid.[6][7] However, the high level of oxygenation at the phosphorus atom in phosphine oxides like BBOPO generally favors solid-phase activity, meaning they tend to decompose at higher temperatures and can contribute to char formation in a polymer matrix, which is a key mechanism in flame retardancy.[6]

Quantitative Assessment of Thermal Stability: Experimental Methodologies

To quantify the thermal stability of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and the temperature at which significant mass loss occurs.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate of 10 °C/min.[4]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The key parameters to extract are:

    • Tonset (Onset Decomposition Temperature): The temperature at which decomposition begins, often determined by the intersection of the baseline with the tangent of the decomposition curve.

    • T5% and T10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for comparing the thermal stability of different materials.[4]

    • Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum) and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

  • Heating Program: Heat the sample at a controlled rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point. A typical range would be from ambient temperature to 250-300°C.[8]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: The melting point (Tm) is identified as the peak temperature of the endothermic transition on the DSC thermogram.

Visualizing the Experimental Workflow

The logical flow of thermal stability analysis can be represented as follows:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep High-Purity BBOPO Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Prep->DSC 2-5 mg TGA_Data Decomposition Temperatures (Tonset, T5%, T10%) TGA->TGA_Data DSC_Data Melting Point (Tm) DSC->DSC_Data Stability_Profile Comprehensive Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile

Caption: Workflow for the thermal analysis of this compound.

Quantitative Data Summary

Thermal PropertyExpected Value RangeMethodSignificance
Melting Point (Tm)High (likely >200 °C)DSCIndicates strong intermolecular forces and a stable crystal lattice.
Onset Decomposition Temp. (Tonset)> 350 °CTGAMarks the initiation of thermal degradation.
5% Weight Loss Temp. (T5%)> 400 °CTGAA key metric for comparing thermal stability; indicates significant decomposition has begun.

Note: The expected values are estimations based on the thermal performance of structurally similar compounds and polymers incorporating phosphine oxide and biphenyl moieties.

Implications for Drug Development and Materials Science

The high thermal stability of this compound has several important implications:

  • Pharmaceutical Formulation: Its stability allows for a wider range of processing conditions, including melt-based formulations, without significant degradation. This is advantageous for developing stable and effective drug products.[10]

  • Chemical Synthesis: As a ligand or reagent in chemical synthesis, its thermal robustness allows for reactions to be carried out at elevated temperatures, potentially increasing reaction rates and yields.[11]

  • Materials Science: In the development of flame-retardant materials, the high decomposition temperature and tendency to form char make it an effective additive for enhancing the fire safety of polymers.[4][12]

Conclusion

This compound is a compound with exceptional thermal stability, a direct consequence of its rigid, aromatic structure and strong covalent bonds. This inherent resilience is a significant asset in its diverse applications, from the synthesis of high-performance polymers to its emerging role in drug development. A thorough understanding of its thermal properties, as elucidated by techniques like TGA and DSC, is paramount for its effective and safe utilization in research and industrial settings. The continued exploration of such stable and functional molecules will undoubtedly pave the way for advancements in both materials science and medicinal chemistry.

References

  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis, structure, reactivity, and thermal properties of new biphenylphosphine oxide bismaleimide resins. ResearchGate. Available at: [Link]

  • Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. ACS Omega. Available at: [Link]

  • Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones. Taylor & Francis Online. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. Available at: [Link]

  • Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journals. Available at: [Link]

  • Decomposition and combustion studies of phosphine oxide containing aromatic polyethers. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information - ORBi. University of Liege. Available at: [Link]

  • Computer-Aided Molecular Design of Bis-Phosphine Oxide Lanthanide Extractants. Amanote. Available at: [Link]

  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. ScienceDirect. Available at: [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs - PMC. National Institutes of Health. Available at: [Link]

  • Tailored Bisacylphosphane Oxides for Precise Induction of Oxidative Stress-Mediated Cell Death in Biological Systems. ETH Library. Available at: [Link]

  • WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof. Google Patents.
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. Available at: [Link]

  • DSC thermograms of biphenyl derived telechelics. ResearchGate. Available at: [Link]

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Bis(4-biphenylyl)phosphine oxide synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(4-biphenylyl)phosphine Oxide: Nomenclature, Structural Identity, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Bis(4-biphenylyl)phosphine oxide (CAS: 187344-95-2) is a specialized secondary phosphine oxide (SPO) utilized primarily as a pre-ligand in homogeneous catalysis and organometallic chemistry.[1] Its structural rigidity and steric bulk, provided by the biphenyl moieties, make it a critical intermediate for synthesizing bulky phosphine ligands used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the compound's nomenclature to resolve ambiguities in literature search, details its structural tautomerism, and provides a validated synthetic protocol.

Part 1: Chemical Identity & Structural Analysis

The precise identification of this compound relies on recognizing it as a secondary phosphine oxide , possessing a P-H bond that is reactive and subject to tautomerization.

Core Identifiers:

  • CAS Registry Number: 187344-95-2[1][2][3][4][5][6]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 354.38 g/mol [2]

  • Physical State: White solid/powder

Structural Visualization

The following diagram illustrates the connectivity of the bis(4-biphenylyl) system and the critical P(O)H functionality.

BisBiphenylylPhosphineOxide cluster_biphenyl Substituent Detail: 4-Biphenylyl P_Center Phosphorus (V) (Chiral Center if substituted) Oxygen Oxygen (Double Bond) P_Center->Oxygen P=O Hydrogen Hydrogen (Reactive P-H) P_Center->Hydrogen P-H Biphenyl1 4-Biphenylyl Group (Steric Bulk) P_Center->Biphenyl1 P-C Biphenyl2 4-Biphenylyl Group (Steric Bulk) P_Center->Biphenyl2 P-C Ph1 Phenyl Ring A Ph2 Phenyl Ring B Ph1->Ph2 C-C Single Bond

Caption: Structural connectivity of Bis(4-biphenylyl)phosphine oxide, highlighting the secondary phosphine oxide core (


) and the steric bulk of the biphenyl substituents.

Part 2: Comprehensive Nomenclature Breakdown

Ambiguity in naming usually arises from the treatment of the biphenyl substituent and the oxidation state of the phosphorus.

Systematic IUPAC Naming

The IUPAC preferred name prioritizes the biphenyl system as a substituted benzene or a specific ring assembly.

  • Preferred Name: Bis([1,1'-biphenyl]-4-yl)phosphine oxide [2]

    • Logic: The substituent is derived from 1,1'-biphenyl.[2][3] The attachment point is at the 4-position. Since there are two identical groups, the prefix "Bis" is used.

  • Alternative Systematic: Bis(4-phenylphenyl)phosphine oxide [2][3][5][6]

    • Logic: Treats the group as a phenyl ring substituted with another phenyl group at the 4-position.

Functional Class Nomenclature
  • Secondary Phosphine Oxide (SPO): This descriptor is crucial. It implies the presence of a P-H bond (

    
    ), distinguishing it from tertiary phosphine oxides (
    
    
    
    ) which lack the reactive hydrogen.
  • Phosphinous Acid (Tautomer): In coordination chemistry, the compound is often referred to by its tautomeric form, Bis([1,1'-biphenyl]-4-yl)phosphinous acid (

    
    ), particularly when binding to metals.
    

Part 3: Synonyms & Search Strings

To ensure comprehensive literature retrieval, use the following search strings. The compound is frequently indexed under variations of the biphenyl descriptor.

CategorySynonym / IdentifierUtility
Primary CAS Name Bis([1,1'-biphenyl]-4-yl)phosphine oxide Official Registry & IP Search
Common TechnicalBis(4-biphenylyl)phosphine oxideSynthesis literature & Vendor catalogs
StructuralBis(4-phenylphenyl)phosphine oxideChemoinformatics & Substructure search
Abbreviation(4-Ph-Ph)2P(O)HLab notebooks & Shorthand
IUPAC VariantDi([1,1'-biphenyl]-4-yl)phosphine oxideEuropean patent databases
InChI Key QDWOIMWUGPSJMU-UHFFFAOYSA-N (Verify*)Digital Indexing

*Note: InChI Keys can vary based on tautomer handling in databases. Always verify against the CAS 187344-95-2.

Part 4: Tautomerism & Reactivity Context

Understanding the tautomeric equilibrium is vital for experimental design. While the oxide form (Pentavalent) is stable in air, the acid form (Trivalent) is the active species in metal coordination.

Tautomerism SPO Secondary Phosphine Oxide (Pentavalent P(V)) Air Stable Form R2P(=O)H PA Phosphinous Acid (Trivalent P(III)) Active Ligand Form R2P-OH SPO->PA Metal Coordination or Base

Caption: Tautomeric equilibrium between the air-stable oxide form and the reactive phosphinous acid form.

Experimental Implication: When using this compound as a ligand precursor (e.g., for Palladium catalysis), the addition of a base is often required to shift the equilibrium toward the P(III) species, allowing it to bind to the metal center [1].

Part 5: Validated Synthesis Protocol

Methodology: Grignard Addition to Diethyl Phosphite.[7] This protocol is adapted from standard procedures for symmetric secondary phosphine oxides [2, 3].

Safety Warning: Organophosphorus synthesis involves pyrophoric intermediates and moisture-sensitive reagents. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Reagents:
  • 4-Bromobiphenyl[8]

  • Magnesium turnings (activated)

  • Diethyl phosphite (HPO(OEt)2)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (catalytic initiator)

Step-by-Step Workflow:
  • Grignard Formation (4-Biphenylylmagnesium Bromide):

    • Charge a flame-dried 3-neck flask with Mg turnings (1.1 equiv) and a crystal of Iodine.

    • Add a small volume of 4-bromobiphenyl in THF to initiate.[8]

    • Once initiated (exotherm/color change), add the remaining 4-bromobiphenyl (1.0 equiv total) dropwise to maintain gentle reflux.

    • Reflux for 1–2 hours to ensure completion.

  • Phosphorylation:

    • Cool the Grignard solution to 0°C.

    • Dilute Diethyl phosphite (0.45 equiv) in THF. Note: Use <0.5 equiv relative to Grignard to ensure double addition.

    • Add the phosphite solution dropwise to the Grignard reagent.[7] The stoichiometry drives the displacement of both ethoxy groups.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup & Purification:

    • Quench cautiously with dilute HCl (acidic workup hydrolyzes the intermediate phosphinite to the phosphine oxide).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .
      
    • Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethyl Acetate/Hexane to yield the pure white solid.

Yield Expectation: 60–80% depending on moisture control.

References

  • Ackermann, L. (2010). "Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C–H Bond Functionalization." Organic Letters, 12(21), 5032–5035.

  • Hays, H. R. (1968). "Reaction of Diethyl Phosphonate with Grignard Reagents." The Journal of Organic Chemistry, 33(10), 3690–3694.

  • ChemicalBook. (2024). "Bis(4-phenylphenyl)phosphine oxide Product Properties and Synthesis."

  • Sigma-Aldrich. (2024). "Bis(4-phenylphenyl)phosphine oxide - CAS 187344-95-2 Entry."[2][3][5][6]

Sources

electronic properties of biphenyl-based phosphine oxides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Biphenyl-Based Phosphine Oxides

Abstract

Biphenyl-based phosphine oxides represent a pivotal class of organic molecules that have garnered significant attention across materials science, optoelectronics, and catalysis. The unique combination of the rigid, π-conjugated biphenyl backbone and the strongly electron-withdrawing, sterically demanding phosphine oxide (P=O) group imparts a fascinating array of electronic and photophysical properties. This guide provides an in-depth exploration of these properties, synthesizing foundational principles with advanced, field-proven insights. We will dissect the structure-property relationships that govern their behavior, detail the state-of-the-art experimental and computational methodologies for their characterization, and highlight their application in high-performance organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and development professionals seeking a comprehensive understanding of this versatile molecular scaffold.

Foundational Principles: The Biphenyl Phosphine Oxide Core

The electronic character of a biphenyl-based phosphine oxide is not merely a sum of its parts but a synergistic interplay between the biphenyl unit and the phosphoryl group.

The Role of the Phosphine Oxide (P=O) Group

The P=O group is the central modulator of the molecule's electronic landscape. Its key features include:

  • Strong Electron-Withdrawing Nature : The high polarity of the P=O bond makes it a potent electron acceptor. This property is crucial for designing molecules with bipolar charge-transport capabilities, as it facilitates efficient electron injection and transport.[1][2]

  • Conjugation Break and High Triplet Energy : The tetrahedral geometry around the phosphorus atom disrupts the π-conjugation between the aryl systems attached to it.[1] This "insulating" effect is highly desirable in host materials for phosphorescent OLEDs, as it helps maintain a high triplet energy level, preventing reverse energy transfer from the dopant to the host.[2]

  • Steric Hindrance : The bulky, three-dimensional nature of the phosphine oxide moiety introduces significant steric hindrance. This physical barrier suppresses detrimental intermolecular interactions like π-π stacking, which can lead to aggregation-caused quenching (ACQ) of luminescence in the solid state.[1][2] This is a primary reason why many phosphine oxide derivatives exhibit high photoluminescence quantum yields (PLQYs) in thin films.[1]

The Biphenyl Scaffold

The biphenyl unit serves as a robust, tunable platform. It provides a rigid framework that can be functionalized to fine-tune the molecule's properties. The degree of π-conjugation across the biphenyl system is dependent on the torsional angle between the two phenyl rings, which can be influenced by the substitution pattern and the steric bulk of the phosphine oxide group. This scaffold is a common building block for a wide range of compounds with significant pharmacological and material science applications.[3]

Electronic and Photophysical Properties

The combination of the biphenyl and phosphine oxide moieties gives rise to distinct and highly tunable electronic and optical behaviors.

Frontier Molecular Orbitals (HOMO & LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate a molecule's charge injection/transport properties and its optical bandgap.

  • HOMO Level : In many designs, the HOMO is primarily localized on the electron-donating part of the molecule, which is often the biphenyl core or other attached aryl groups (e.g., carbazole, triphenylamine).[4]

  • LUMO Level : The LUMO is significantly influenced by the electron-withdrawing P=O group. Its energy can be lowered by the phosphine oxide, facilitating electron injection from the cathode in an OLED.[1]

This spatial separation of HOMO and LUMO is the hallmark of a bipolar material, enabling balanced transport of both holes and electrons, which is critical for achieving high efficiency and low roll-off in OLED devices.[1][5] The HOMO-LUMO energy gap can be precisely controlled by modifying the substituents on the biphenyl rings or the other aryl groups attached to the phosphorus atom.[6][7]

Photoluminescence

Biphenyl-based phosphine oxides are often highly luminescent, particularly in the solid state. Their emission color and efficiency can be systematically tuned.

  • Emission Color : The emission wavelength is directly related to the HOMO-LUMO gap. By attaching various electron-donating or electron-withdrawing groups to the biphenyl scaffold, the emission can be tuned across the visible spectrum, from deep blue to green and yellow.[1][8]

  • Quantum Yield : As discussed, the steric bulk of the P=O group minimizes concentration quenching, leading to high PLQYs in films.[1] Quantum yields of over 70% have been reported for phosphine oxide-containing emitters, making them highly competitive for lighting and display applications.[5]

  • Excited State Dynamics : The emission can originate from different excited states, including intramolecular charge transfer (ICT) states. In some gold(III) complexes incorporating phosphine oxide ligands, the emission is ascribed to a triplet ligand-centered (³LC) excited state.[8] Advanced materials may also exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that harvests triplet excitons to generate additional fluorescence, dramatically increasing device efficiency.[1]

Data Summary: Properties of Representative Biphenyl Phosphine Oxides

The following table summarizes key experimental data for several biphenyl-based phosphine oxide derivatives and related complexes, illustrating the impact of structural modifications on their electronic and photophysical properties.

Compound/Complex NameHOMO (eV)LUMO (eV)Emission Max (nm)PLQY (%)Application/Key FeatureReference
Biphenyl Au(III) Diphosphine Complex (Generic)DeepHigh525 - 585 (solid)up to 39 (solid)Emitter for Light-Emitting Electrochemical Cells (LECs)[3][8]
Phosphine Oxide-Containing Au(III) Emitter (Generic)N/AN/ABlue to NIRup to 72 (film)Bipolar emitter for OLEDs with low efficiency roll-off[1]
Alkynylgold(III) Complex with P=O MoietyN/AN/AN/A> 70 (in film)Solution-processable OLEDs[5]
Pyrene-Functionalized Phosphine Oxide-5.8 to -6.0-2.6 to -2.9~450 - 480N/ABlue light-emitting multifunctional materials for OLEDs[4]

Synthesis and Characterization Methodologies

The rational design of new materials relies on robust synthetic protocols and precise characterization techniques.

Synthetic Strategies

The synthesis of biphenyl-based phosphine oxides often involves modern cross-coupling reactions. The P=O group itself can be used as a directing group to facilitate C-H functionalization, providing an efficient route to complex, axially chiral biphenyl ligands.[9] Suzuki coupling reactions are also widely employed to construct the biphenyl backbone by coupling an arylboronic acid with an ortho-haloaryl phosphine oxide.[10] The final phosphine oxide can be obtained by oxidation of the corresponding phosphine or through direct coupling reactions involving secondary phosphine oxides.[11][12]

Experimental Workflow: Characterization of Electronic Properties

A systematic workflow is required to fully characterize the electronic and photophysical properties of a new biphenyl phosphine oxide derivative.

G cluster_synthesis Synthesis & Purification cluster_electrochem Electrochemical Analysis cluster_photophys Photophysical Analysis cluster_theory Computational Modeling cluster_device Device Application S Synthesis of Biphenyl Phosphine Oxide P Purification (Chromatography, Recrystallization) S->P CV Cyclic Voltammetry (CV) - Measure Oxidation/Reduction Potentials P->CV UV UV-Vis Spectroscopy - Determine Absorption Maxima (λ_abs) P->UV HL Calculate HOMO/LUMO Levels - E_HOMO = -[E_ox vs Fc/Fc+ + 4.8] eV - E_LUMO = -[E_red vs Fc/Fc+ + 4.8] eV CV->HL DFT DFT/TD-DFT Calculations - Optimize Geometry - Predict HOMO/LUMO - Simulate Spectra HL->DFT Compare & Validate Fab OLED Fabrication (Host or Emitter Layer) HL->Fab PL Photoluminescence Spectroscopy - Determine Emission Maxima (λ_em) UV->PL PLQY PL Quantum Yield (PLQY) - Measure Emission Efficiency PL->PLQY PL->DFT Compare & Validate PLQY->Fab Test Device Performance Testing (EQE, Luminance, Roll-off) Fab->Test

Caption: Comprehensive workflow for the characterization and application of biphenyl phosphine oxides.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a framework for key characterization experiments.

Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique for probing the redox behavior of molecules and estimating their frontier orbital energy levels.[13][14]

Objective: To measure the oxidation and reduction potentials of the target compound to calculate its HOMO and LUMO energy levels.

Materials & Setup:

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference.

  • Counter Electrode: Platinum wire.

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).

  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte Concentration: ~1 mM.

  • Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly. Assemble the three-electrode cell and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can interfere with reduction measurements.

  • Blank Scan: Record a CV of the solvent and electrolyte solution to establish the potential window and ensure no interfering impurities are present.

  • Analyte Scan: Dissolve the biphenyl phosphine oxide in the electrolyte solution to the desired concentration. Record the cyclic voltammogram, scanning first in the anodic (positive) direction to find the oxidation potential, and then in the cathodic (negative) direction for the reduction potential. Optimize the scan rate (e.g., 50-200 mV/s) to obtain well-defined peaks.

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the CV. The Fc/Fc⁺ couple should exhibit a reversible wave around +0.4-0.5 V vs Ag/AgCl. Measure the half-wave potential E₁∕₂ (Fc/Fc⁺).

  • Data Analysis & Calculation:

    • Determine the onset potential of the first oxidation wave (E_onset,ox) and the first reduction wave (E_onset,red) from the analyte's voltammogram.

    • Reference these potentials to the Fc/Fc⁺ couple: E_ox (vs Fc/Fc⁺) = E_onset,ox - E₁∕₂ (Fc/Fc⁺).

    • Calculate the HOMO and LUMO energies using the empirical formulas, where the energy level of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level.[13]

      • E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

Trustworthiness Check: The ferrocene redox couple should be reversible, with a peak-to-peak separation (ΔEp) of approximately 59 mV at room temperature for a one-electron process. Significant deviation suggests issues with the reference electrode or solution resistance.

Protocol: Measurement of Photoluminescence Quantum Yield (Relative Method)

The relative PLQY method compares the fluorescence of an unknown sample to that of a well-characterized standard.[15][16]

Objective: To determine the efficiency of the photoluminescent process for the target compound in solution.

Materials & Setup:

  • Spectrofluorometer: A calibrated instrument capable of recording both excitation and emission spectra.

  • UV-Vis Spectrophotometer.

  • Quantum Yield Standard: A compound with a known PLQY that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).

  • Solvent: Spectroscopic grade, identical for both sample and standard.

  • Cuvettes: 1 cm path length quartz cuvettes.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength (λ_ex), typically at the absorption maximum.

    • Record the photoluminescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation/emission slit widths).

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis & Calculation:

    • Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the sample and the standard. The plots should be linear. Determine the gradient (slope) of each line (Grad_sample and Grad_std).

    • Calculate the PLQY of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

      • Where Φ_std is the known quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

Trustworthiness Check: The linearity of the intensity vs. absorbance plot confirms that the measurements were taken in a concentration range where Beer-Lambert law is obeyed and inner-filter effects are negligible.

Application Spotlight: Biphenyl Phosphine Oxides in OLEDs

The unique make them exceptionally well-suited for use in high-performance OLEDs.[17][18] They are primarily used as host materials in the emissive layer (EML) or as materials for the electron-transport layer (ETL).[19]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of Bis(biphenyl-4-yl)phosphine Oxide

[1]

Abstract & Strategic Overview

Bis(biphenyl-4-yl)phosphine oxide (CAS: 187344-95-2) is a critical secondary phosphine oxide (SPO) pre-ligand used in the synthesis of sterically demanding, electron-rich phosphine ligands for homogeneous catalysis (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling).[1] Unlike tertiary phosphine oxides, SPOs possess a reactive P(O)-H bond that allows for tautomerization to phosphinous acids (

1

This guide details a robust, scalable synthesis starting from 4-bromobiphenyl . While lithiation routes exist, we prioritize the Grignard-Phosphite Coupling method due to its superior atom economy, safety profile at scale, and avoidance of cryogenic conditions required for organolithium reagents.[1]

Core Advantages of This Protocol
  • Self-Validating Initiation: The Grignard formation step includes specific visual endpoints to ensure active metallation before committing expensive phosphorus reagents.[1]

  • Controlled Stoichiometry: Uses a precise excess of Grignard to prevent mono-substitution byproducts.[1]

  • High Purity: Crystallization-driven purification eliminates the need for tedious chromatography.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the aryl Grignard reagent on the electrophilic phosphorus center of diethyl phosphite.[1]

Reaction Pathway (DOT Visualization)

ReactionSchemeStart4-Bromobiphenyl(Ar-Br)MgMg / THF(Grignard Formation)Start->MgActivationGrignard4-Biphenylmagnesium Bromide(Ar-MgBr)Mg->GrignardRefluxInterIntermediateMg-SaltGrignard->Inter+ DEP (0°C to RT)DEPDiethyl Phosphite(EtO)2P(O)HProductThis compound(Ar2P(O)H)Inter->ProductH3O+ Quench

Figure 1: Synthetic pathway for this compound via Grignard coupling.

Mechanistic Insight: Diethyl phosphite exists in equilibrium between the phosphonate form


111
  • 
    [1]
    
  • Acidic hydrolysis yields the final secondary phosphine oxide

    
    .[1]
    

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]PurityRole
4-Bromobiphenyl 233.112.50>98%Substrate
Magnesium Turnings 24.312.7599%Metal Source
Diethyl Phosphite 138.101.0098%P-Source
THF (Anhydrous) 72.11N/A<50 ppm H2OSolvent
Iodine (

)
253.81Cat.[1]ACSActivator
HCl (2M) 36.46ExcessAqueousQuench
Step-by-Step Methodology
Phase 1: Preparation of 4-Biphenylmagnesium Bromide

Critical Process Parameter (CPP): Moisture exclusion is paramount.[1] Flame-dry all glassware under vacuum and backfill with Argon/Nitrogen three times.[1]

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and internal thermometer. Maintain an inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or Ar).[1][4]
    
  • Activation: Add Magnesium turnings (2.75 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, coating the Mg surface (activates the metal).[1]

  • Initiation:

    • Dissolve 4-Bromobiphenyl (2.50 equiv) in anhydrous THF (concentration ~1.0 M).

    • Add approx. 5% of this solution to the Mg turnings.

    • Observation: Wait for the disappearance of the iodine color and the onset of spontaneous reflux (exotherm).[1] If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane.[1]

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux using the heat of reaction.

  • Completion: After addition, heat the mixture to reflux (65°C) for 2 hours. The solution should turn dark brown/grey. Cool to 0°C using an ice bath.[1]

Phase 2: Phosphorylation [1]
  • Reagent Addition: Dilute Diethyl phosphite (1.00 equiv) in equal volume THF. Add this solution dropwise to the cooled Grignard reagent over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 10°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours (overnight).[1] A thick suspension may form as magnesium salts precipitate.[1]

Phase 3: Workup & Purification
  • Quench: Cool the mixture back to 0°C. Slowly add 2M HCl (aq) until pH < 2. This hydrolyzes the Mg-salt and protonates the phosphorus species.[1]

    • Caution: Hydrogen gas evolution may occur if excess Mg is present.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes). Combine organic layers.

  • Washing: Wash organics with Brine (sat. NaCl), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield a crude off-white solid.[1]

  • Recrystallization (Purification):

    • Dissolve the crude solid in boiling Ethanol (or Toluene/Hexane mixture).[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline solid and wash with cold ethanol.

    • Yield Target: 65–80%.

Workup Logic & Troubleshooting

WorkupLogicCrudeCrude Reaction MixtureQuenchQuench with 2M HCl(pH < 2)Crude->QuenchPhaseSepPhase Separation(Org: EtOAc / Aq: Acidic)Quench->PhaseSepWashWash Org with BrineDry (Na2SO4)PhaseSep->WashOrganic LayerEvapEvaporate SolventWash->EvapRecrystRecrystallize(Ethanol or Toluene)Evap->RecrystFinalPure this compoundRecryst->Final

Figure 2: Purification workflow ensuring removal of Mg salts and unreacted starting materials.[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Initiation Mg surface passivated; Wet THF.[1]Add 1,2-dibromoethane; Check solvent water content (<50ppm).[1]
Low Yield Incomplete Grignard formation.[1]Increase reflux time; Ensure halide is fully consumed (TLC/GC) before adding phosphite.
Sticky Solid Impurities (Wurtz coupling).[1]Recrystallize from Toluene instead of Ethanol.
Oxidation Air exposure during workup.[1]While SPOs are air-stable, prolonged exposure in solution can lead to phosphinic acid formation.[1] Work quickly.

Characterization & Quality Control

Verify the identity of the product using the following spectroscopic markers.

TechniqueParameterExpected Value / SignalInterpretation

NMR
Chemical Shift

20 – 28 ppm
Characteristic singlet (decoupled) or doublet (coupled).[1]

NMR
Coupling

Hz
Confirms P-H bond (Secondary Phosphine Oxide).[1]

NMR
P-H Proton

8.0 – 8.5 ppm
Large doublet (

Hz).[1]

NMR
Aromatic

7.3 – 7.8 ppm
Multiplets corresponding to biphenyl protons.[1]
Melting Point Range> 150°C (High MP)Sharp range indicates high purity.[1]

Safety & Handling

  • Diethyl Phosphite: Combustible liquid.[1] Causes skin and eye irritation.[1] Handle in a fume hood.

  • Grignard Reagents: Highly reactive with water.[1] Fire hazard. Ensure quenching is done slowly and with adequate cooling.

  • Waste Disposal: Quenched aqueous waste contains Magnesium salts and trace acids.[1] Neutralize before disposal.[1]

References

  • Hays, H. R. (1968).[1] "Reaction of Diethyl Phosphite with Arylmagnesium Halides." The Journal of Organic Chemistry, 33(10), 3690–3694.[1]

  • Busacca, C. A., et al. (2008).[1] "New Synthesis of Secondary Phosphine Oxides." Organic Letters, 10(2), 341–344.[1]

  • European Patent Office. (1998).[1] "Process for preparation of diphosphine compounds and intermediates." Patent EP1452537.[1]

  • EvitaChem. "this compound Product Page (CAS 187344-95-2)."[1] [1]

  • BenchChem. "Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine."[1][6]

Application Notes and Protocols for the Synthesis of Bis(biphenyl-4-yl)phosphine Oxide via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bis(biphenyl-4-yl)phosphine Oxide

This compound is a key organophosphorus compound characterized by its rigid, biphenyl moieties linked to a central phosphorus atom. This unique structure imparts valuable properties, making it a significant building block in materials science and a sought-after ligand in catalysis. Its applications span from the synthesis of organic light-emitting diodes (OLEDs) to its use as a precursor for highly efficient catalysts in cross-coupling reactions. The preparation of this compound with high purity and yield is therefore of considerable interest to researchers in both academic and industrial settings.

This document provides a detailed guide to the synthesis of this compound utilizing a Grignard reaction, a robust and versatile method for the formation of carbon-phosphorus bonds. The protocol herein is designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.

Scientific Foundation: The Grignard Approach to P-C Bond Formation

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a Grignard reagent from 4-bromobiphenyl, followed by its reaction with a suitable phosphorus electrophile. The Grignard reaction is a cornerstone of organometallic chemistry, prized for its ability to create carbon-carbon and carbon-heteroatom bonds.[1]

Part 1: Formation of the Grignard Reagent

The initial and most critical step is the preparation of the 4-biphenylmagnesium bromide Grignard reagent. This is accomplished by reacting 4-bromobiphenyl with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2] The reaction is an oxidative insertion of magnesium into the carbon-bromine bond.

Mechanism of Grignard Reagent Formation: R-Br + Mg → R-MgBr

It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of biphenyl as a byproduct and a reduction in yield.[3] The initiation of the Grignard reaction can sometimes be sluggish and may require activation of the magnesium turnings, for which a small crystal of iodine is often employed.[4]

Part 2: Nucleophilic Attack on a Phosphorus Electrophile

Once formed, the 4-biphenylmagnesium bromide acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge. This nucleophilic carbon attacks an electrophilic phosphorus center. While several phosphorus electrophiles can be used, such as phosphoryl chloride (P(O)Cl₃)[5], this protocol will focus on the use of diethyl phosphite. The reaction with diethyl phosphite is advantageous as it allows for the formation of the target phosphine oxide under milder conditions.

The reaction of a Grignard reagent with diethyl phosphite proceeds through a series of steps. Initially, the Grignard reagent deprotonates the diethyl phosphite. Subsequently, two equivalents of the Grignard reagent displace the ethoxy groups to form the tertiary phosphine oxide.[6]

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Phosphine Oxide Synthesis cluster_2 Part 3: Workup and Purification A Dry Glassware and Reagents B Add Mg Turnings and THF A->B C Add 4-Bromobiphenyl Solution B->C D Initiate and Complete Grignard Formation C->D E Cool Grignard Solution D->E Transfer to Reaction Vessel F Add Diethyl Phosphite E->F G Reaction at Room Temperature F->G H Quench with NH4Cl G->H I Solvent Extraction H->I J Drying and Concentration I->J K Purification by Chromatography J->K L Characterization K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of diarylphosphine oxides using Grignard reagents.[6][7]

Materials and Reagents
  • 4-Bromobiphenyl

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl phosphite

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and chromatography

Procedure

Part 1: Preparation of 4-Biphenylmagnesium Bromide

  • Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine. Assemble the apparatus and flush with inert gas. Add a small portion of anhydrous THF via a syringe.

  • Grignard Formation: Dissolve 4-bromobiphenyl (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[4] If the reaction does not start, gentle warming may be applied.

  • Completion: Once the reaction has initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • Addition of Electrophile: Add diethyl phosphite (0.5 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

Part 3: Workup and Purification

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueRationale
Stoichiometry
4-Bromobiphenyl1.0 eqLimiting Reagent
Magnesium1.2 eqEnsures complete conversion of the aryl halide.
Diethyl Phosphite0.5 eqBased on the stoichiometry of the reaction to form the diarylphosphine oxide.
Reaction Conditions
Grignard Formation Temp.Refluxing THFStandard condition for Grignard reagent formation.[2]
Phosphine Oxide Formation Temp.0 °C to Room Temp.Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time12-16 hoursEnsures complete reaction of the Grignard reagent with the electrophile.
Solvent Anhydrous THFAprotic ether solvent is essential for Grignard reagent stability.[3]

Trustworthiness and Self-Validation

The successful synthesis of this compound relies on the careful exclusion of atmospheric moisture and the proper initiation of the Grignard reaction. The protocol is self-validating through the characterization of the final product. The expected spectroscopic data for this compound would include characteristic signals in the aromatic region of the ¹H NMR spectrum and a single resonance in the ³¹P NMR spectrum, consistent with the structure of a diarylphosphine oxide. The mass spectrum should show the correct molecular ion peak.

Conclusion

The Grignard reaction provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of water, researchers can obtain this valuable compound in good yield and high purity. The protocol detailed in these application notes, grounded in established chemical principles, offers a clear and reproducible pathway for its preparation, enabling further advancements in the fields of materials science and catalysis.

References

Sources

Application Note & Protocol: Investigating the Tautomeric Equilibrium of Secondary Phosphine Oxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphine oxides (SPOs) are a pivotal class of organophosphorus compounds, distinguished by a dynamic tautomeric equilibrium between their pentavalent, tetracoordinated phosphine oxide form [>P(O)H] and their trivalent, tricoordinated phosphinous acid form [>P-OH]. This equilibrium is not merely a chemical curiosity; it is the cornerstone of their reactivity and utility in fields ranging from catalysis to medicinal chemistry.[1][2] The trivalent phosphinous acid tautomer, with its available lone pair of electrons on the phosphorus atom, is often the active species in coordination with transition metals, making SPOs valuable preligands in homogeneous catalysis.[1][2] Understanding and controlling this tautomerism is therefore paramount for harnessing their full potential. This guide provides a comprehensive overview of the principles governing SPO tautomerization and presents a detailed protocol for its experimental investigation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework: The Duality of Secondary Phosphine Oxides

The prototropic tautomerism of SPOs represents a fascinating interplay of structure and electronic effects. The equilibrium between the two forms can be influenced by a variety of factors, with the electronic nature of the substituents on the phosphorus atom and the surrounding solvent environment being the most critical.[1][3]

Figure 1: The tautomeric equilibrium between the secondary phosphine oxide (P(V)) and phosphinous acid (P(III)) forms.

Generally, the equilibrium lies heavily towards the more stable pentavalent phosphine oxide form. However, this can be shifted.

The Decisive Role of Substituents

The electronic properties of the R¹ and R² groups attached to the phosphorus atom are a primary determinant of the tautomeric equilibrium's position.

  • Electron-Donating Groups (EDGs): Alkyl groups and other EDGs increase the electron density on the phosphorus atom, which in turn strengthens the P=O bond and stabilizes the phosphine oxide tautomer.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents such as phenyl, and particularly fluorinated aryl or alkyl groups, decrease the electron density at the phosphorus center. This destabilizes the P=O bond and shifts the equilibrium towards the phosphinous acid form.[1][4] In cases of strongly electron-withdrawing groups like perfluorophenyl, the phosphinous acid tautomer can become the dominant species observed.[1]

Solvent Effects: More Than Just a Medium

The solvent environment can profoundly impact the tautomeric ratio through polarity and specific interactions like hydrogen bonding.[1] While a systematic investigation across a wide range of solvents is often necessary for a complete understanding, some general trends have been observed. For instance, the hydrogen-bond acceptor properties of the solvent can play a significant role in stabilizing one tautomer over the other.[1] Computational studies have suggested that polar solvents can influence the stability of the tautomers, with a logarithmic relationship sometimes observed between the relative stability and the solvent's permittivity.[1]

Experimental Protocol: Quantifying Tautomeric Equilibrium via ³¹P NMR Spectroscopy

This protocol outlines a general procedure for the synthesis of a model secondary phosphine oxide, diphenylphosphine oxide, and the subsequent investigation of its tautomeric equilibrium in various deuterated solvents using ³¹P NMR spectroscopy.

Synthesis of Diphenylphosphine Oxide

Diphenylphosphine oxide serves as an excellent model system where the phosphine oxide form is heavily favored, but the principles of its study are broadly applicable.

Materials:

  • Diphenylphosphinous chloride (Ph₂PCl)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, add diphenylphosphinous chloride to a round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: Slowly add an excess of deionized water to the stirred diphenylphosphinous chloride at room temperature. The hydrolysis is typically rapid.

  • Extraction: Once the reaction is complete (as monitored by TLC or simply after a few hours of stirring), extract the product into dichloromethane.

  • Washing: Wash the organic layer with deionized water to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diphenylphosphine oxide.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

SynthesisWorkflow start Diphenylphosphinous Chloride hydrolysis Hydrolysis (add H₂O) start->hydrolysis extraction Extraction (DCM) hydrolysis->extraction drying Drying (Na₂SO₄) extraction->drying concentration Solvent Removal (Rotovap) drying->concentration product Diphenylphosphine Oxide concentration->product

Figure 2: Workflow for the synthesis of diphenylphosphine oxide.

NMR Sample Preparation and Analysis

Objective: To determine the ratio of the phosphine oxide to phosphinous acid tautomer in different deuterated solvents.

Materials:

  • Synthesized diphenylphosphine oxide

  • A selection of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃CN, C₆D₆)

  • NMR tubes

  • High-field NMR spectrometer with ³¹P capabilities

Procedure:

  • Sample Preparation: Accurately weigh a consistent amount of diphenylphosphine oxide (e.g., 10-20 mg) into separate NMR tubes.

  • Solvent Addition: To each tube, add the same volume (e.g., 0.6 mL) of a different deuterated solvent. Ensure the sample is fully dissolved.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample. It is crucial to use acquisition parameters that ensure quantitative results, such as a sufficient relaxation delay (D1).

  • Data Analysis:

    • Identify the chemical shifts corresponding to the phosphine oxide (>P(O)H) and phosphinous acid (>P-OH) tautomers. For diphenylphosphine oxide, the P(V) form will appear as a doublet (due to P-H coupling) around 21-25 ppm in CDCl₃. The P(III) form, if present, would be expected at a significantly different chemical shift.

    • Integrate the signals for both tautomers.

    • Calculate the percentage of each tautomer present in the equilibrium mixture.

Data Interpretation and Expected Outcomes

The position of the tautomeric equilibrium is highly dependent on the electronic nature of the substituents at the phosphorus atom. The following table summarizes expected trends.

Substituent TypePredominant TautomerRationale
Electron-Donating (e.g., Alkyl)Phosphine Oxide (>P(O)H)Stabilization of the P=O bond.
Aryl (e.g., Phenyl)Phosphine Oxide (>P(O)H)The phosphine oxide form is generally more stable.
Electron-Withdrawing (e.g., C₆F₅)Phosphinous Acid (>P-OH)Destabilization of the P=O bond.[1]

Solvent Influence: The choice of solvent can subtly or dramatically shift the equilibrium. For a given SPO, a systematic study across a range of solvents with varying polarities and hydrogen bonding capabilities is recommended to fully characterize its tautomeric behavior.

Advanced Considerations and Mechanistic Insights

While direct intramolecular proton transfer is one possibility, the mechanism of tautomerization can be more complex. Computational studies have explored various pathways, including intermolecular proton transfer involving multiple SPO molecules or the participation of solvent molecules, such as water, in forming a bridge for proton transfer.[5] The presence of trace amounts of water can sometimes catalyze the interconversion, a factor to be mindful of in experimental design.[5]

Conclusion

The tautomerization of secondary phosphine oxides is a fundamental property that dictates their reactivity and application. By employing straightforward analytical techniques like ³¹P NMR spectroscopy, researchers can quantitatively assess the position of this equilibrium. A thorough understanding of how substituents and the solvent environment influence this balance is critical for the rational design of SPOs as ligands in catalysis, as building blocks in synthesis, and as functional moieties in drug development.

References

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • Janesko, B. G., Fisher, H. C., Bridle, M. J., & Montchamp, J.-L. (2015). P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 80(20), 10025–10032. [Link]

  • Urbán, S., Kovács, T., & Keglevich, G. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(21), 14493–14507. [Link]

  • Bálint, E., Tajti, Á., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. [Link]

  • Bianchini, C., Meli, A., & Vizza, F. (2014). phosphinous acid tautomerism and the assisting role of tr. Inorganica Chimica Acta, 417, 23–31. [Link]

  • Bálint, E., Tajti, Á., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. ResearchGate. Retrieved from [Link]

  • O'Brien, C. J. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Synfacts, 17(08), 0809–0809. [Link]

  • O'Brien, C. J. (2011). Coordination chemistry and catalysis with secondary phosphine oxides. Dalton Transactions, 40(35), 8831. [Link]

  • Urbán, S., Kovács, T., & Keglevich, G. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. PMC. Retrieved from [Link]

  • Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. The Journal of Organic Chemistry, 84(11), 7116-7129. [Link]

  • Grützmacher, H., et al. (2016). On the Tautomerism of Secondary Phosphane Oxides. Chemistry – A European Journal, 22(35), 12348-12356. [Link]

  • Lee, J. (2023). Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling. DSpace at KOASAS. Retrieved from [Link]

  • Chan, K. W., & Lam, Y. H. (2023). Thermally‐Activated Tunneling in the Two‐Water Bridge Catalyzed Tautomerization of Phosphinylidene Compounds. ChemPhysChem, 24(10). [Link]

  • Jia, T., & He, Z. (2021). Secondary Phosphine Oxide-Activated Nickel Catalysts for Site-Selective Alkene Isomerization and Remote Hydrophosphination. ChemRxiv. [Link]

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synthesis of chiral phosphine ligands from Bis(biphenyl-4-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Chiral Phosphine Ligands from Bis(biphenyl-4-yl)phosphine Oxide

Audience: Researchers, scientists, and drug development professionals.

A Modern Approach to P-Chiral Ligand Synthesis: From a Prochiral Phosphine Oxide to High-Value Asymmetric Catalysts

Chiral phosphine ligands are indispensable tools in modern synthetic chemistry, forming the cornerstone of numerous transition-metal-catalyzed asymmetric reactions.[1][2] Their ability to create a chiral environment around a metal center allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[2][3][4] These ligands are broadly categorized into those with backbone chirality (e.g., BINAP, DuPhos) and those with a stereogenic phosphorus atom, known as P-chirogenic or P-stereogenic ligands.[1][3]

Historically, P-chirogenic ligands like DIPAMP were pivotal, enabling the industrial production of L-DOPA.[1][3] However, their broader application has been hampered by synthetic challenges, which often involve the resolution of racemic phosphine oxides or the use of stoichiometric chiral auxiliaries.[1][5]

This guide details a modern and efficient strategy for the synthesis of P-chiral phosphine ligands starting from the prochiral and readily accessible this compound. The core of this strategy involves two key transformations:

  • Enantioselective Desymmetrization: A catalytic, asymmetric C-H functionalization reaction to convert the prochiral starting material into a non-racemic, P-chiral phosphine oxide.

  • Stereospecific Reduction: The conversion of the resulting chiral phosphine oxide into the target chiral phosphine ligand, ensuring the preservation of the newly established stereocenter.

This approach offers a powerful and direct route to novel phosphine ligands possessing both P-central and axial chirality, which are otherwise difficult to synthesize.[6]

Overall Synthetic Workflow

The transformation from a simple prochiral starting material to a complex chiral ligand is achieved through a concise and powerful two-stage process. This workflow leverages the stability of the phosphine oxide for the challenging chirality-inducing step, followed by a well-established reduction to unmask the final phosphine ligand.

G A Prochiral this compound B P-Chiral & Axially-Chiral Phosphine Oxide A->B Step 1: Enantioselective C-H Arylation C Chiral Phosphine Ligand B->C Step 2: Stereospecific Reduction

Caption: High-level workflow for chiral phosphine ligand synthesis.

Part 1: Enantioselective Desymmetrization via Catalytic C-H Arylation

The critical step in this synthesis is the desymmetrization of the prochiral this compound. We will employ an Iridium-catalyzed enantioselective C-H arylation. In this process, a chiral Cp*Ir(III) complex selectively activates a C-H bond on one of the two enantiotopic biphenyl moieties. The resulting iridacycle intermediate is then trapped by a diazo compound, forging a new C-C bond and creating a biaryl axis. This reaction simultaneously generates a P-chiral center and, depending on the steric bulk of the reactants, a new axis of chirality.[6]

Catalytic Cycle for C-H Arylation

The mechanism relies on an enantioselective C-H activation event controlled by the chiral ligand on the iridium catalyst. The subsequent trapping of the metallacycle intermediate is typically faster than any process that could erode the selectivity, leading to high enantiopurity in the product.[6]

G cluster_0 Catalytic Cycle A [Ir(Cp*)L*]+ B C-H Activation (Enantiodetermining) A->B + Substrate - H+ C Iridacycle Intermediate (Chiral) B->C D Diazo Compound Addition C->D + Ar-N2 E Intermediate V D->E F Reductive Elimination E->F - N2 F->A + Product

Caption: Simplified catalytic cycle for enantioselective C-H arylation.

Protocol 1: Enantioselective Synthesis of P-Chiral & Axially-Chiral Phosphine Oxide

This protocol is based on established procedures for the enantioselective C-H arylation of phosphine oxides.[6]

Materials and Reagents:

  • This compound (Substrate, 1.0 equiv)

  • [Cp*IrI2]2 (Catalyst precursor, 2.5 mol%)

  • Chiral Ligand (e.g., (S)-A1 from cited literature, 15 mol%)[6]

  • Silver Hexafluoroantimonate (AgSbF6, 10 mol%)

  • o-Quinone diazide derivative (e.g., 1-diazonaphthalen-2(1H)-one, 1.2 equiv)

  • Anhydrous, degassed 1,4-dioxane (Solvent)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-activation: In a glovebox or under a strict inert atmosphere, add [Cp*IrI2]2 (2.5 mol%), the chiral ligand (15 mol%), and AgSbF6 (10 mol%) to a dry Schlenk flask. Add half of the total volume of anhydrous dioxane. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active cationic catalyst.

    • Rationale: The silver salt abstracts the iodide ligands from the iridium precursor, generating a more reactive, cationic species capable of activating C-H bonds. The chiral ligand coordinates to the metal, creating the asymmetric environment.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) and the o-quinone diazide (1.2 equiv) in the remaining anhydrous dioxane.

  • Initiation: Transfer the substrate solution to the activated catalyst solution via cannula under an inert atmosphere.

  • Reaction: Stir the resulting mixture at the designated temperature (e.g., 15-25 °C) for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Rationale: Lower temperatures can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[6]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired P-chiral phosphine oxide. The product will now contain both a stereogenic phosphorus center and a biaryl axis of chirality.

  • Characterization: Characterize the product by NMR (¹H, ¹³C, ³¹P) and determine the enantiomeric and diastereomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Stereospecific Reduction to the Chiral Phosphine Ligand

With the P-chiral phosphine oxide in hand, the final step is its reduction to the corresponding phosphine. This transformation must be stereospecific to avoid racemization of the valuable chiral center. Trichlorosilane (HSiCl3) in the presence of a tertiary amine base is a robust and widely used method for this purpose, typically proceeding with inversion of configuration at the phosphorus atom.[7] The use of other silanes or reduction systems can also be effective and may proceed with retention or inversion.[8]

Protocol 2: Stereospecific Reduction of P-Chiral Phosphine Oxide

Materials and Reagents:

  • Enantioenriched P-Chiral Phosphine Oxide (from Part 1, 1.0 equiv)

  • Trichlorosilane (HSiCl3, 4-5 equiv)

  • Triethylamine (Et3N) or Pyridine (Base, 4-5 equiv)

  • Anhydrous Toluene or Xylene (Solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution for quenching

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) for drying

  • Inert atmosphere apparatus

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the P-chiral phosphine oxide (1.0 equiv) and anhydrous toluene.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (4-5 equiv), followed by the dropwise addition of trichlorosilane (4-5 equiv).

    • Rationale: The reaction is exothermic and generates HCl, which is neutralized by the amine base. The base also facilitates the reaction. Anhydrous conditions are critical as silanes react vigorously with water.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C for toluene). Stir for 4-6 hours, monitoring the reaction by ³¹P NMR spectroscopy (disappearance of the phosphine oxide signal and appearance of the phosphine signal at a different chemical shift).

  • Quenching (Caution): Cool the reaction mixture to 0 °C. Very slowly and carefully add degassed, saturated aqueous NaHCO3 solution to quench the excess trichlorosilane. This is a highly exothermic process that releases gas (H2). Ensure adequate venting and slow addition.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude phosphine product is often sensitive to air and should be handled under an inert atmosphere. Further purification can be achieved by recrystallization or chromatography on deoxygenated silica gel.

  • Confirmation of Stereointegrity: The enantiomeric excess of the final phosphine ligand should be determined by chiral HPLC, often after derivatization or complexation to a chiral metal complex, to confirm that no racemization occurred during the reduction.[9]

Data Summary

The following table summarizes representative results for the key transformations described in this guide, based on analogous systems reported in the literature.

Transformation StepKey Reagent / CatalystTypical Yield (%)Enantiomeric/Diastereomeric Ratio (er/dr)Source
Enantioselective C-H Arylation [Cp*Ir((S)-Ligand)]+70 - 95%98:2 to >99:1 er; >98:2 dr[6]
Stereospecific Reduction HSiCl3 / Triethylamine85 - 95%No erosion of enantiopurity[6][7]

Conclusion

The synthesis of chiral phosphine ligands from prochiral phosphine oxides via catalytic asymmetric C-H activation represents a highly efficient and modular strategy. This approach provides rapid access to structurally novel and valuable P-chiral ligands that possess both central and axial chirality. The protocols detailed herein offer a robust framework for researchers in asymmetric catalysis and drug development, enabling the exploration of new chemical space and the optimization of stereoselective transformations. The stability of the phosphine oxide intermediate coupled with the stereospecificity of the final reduction step ensures a reliable and powerful synthetic route.

References

  • Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy - TCI Chemicals.
  • Synthesis and applications of high-performance P-chiral phosphine ligands - J-Stage.
  • Enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group via Cu(I)-catalyzed azide–alkyne cycloaddition - RSC Publishing.
  • Phosphine synthesis by reduction - Organic Chemistry Portal.
  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
  • Palladium-Catalyzed Asymmetric Phosphination: Enantioselective Synthesis of a P-Chirogenic Phosphine | Journal of the American Chemical Society - ACS Public
  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane - PMC.
  • Enantioselective Synthesis of P-Stereogenic Phosphinates and Phosphine Oxides by Molybdenum-Catalyzed Asymmetric Ring-Closing Met
  • Chiral Phosphine Ligands - Alfa Chemistry.
  • and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective Cp Ir -Catalyzed C-H Aryl

Sources

Application Note: Bis(biphenyl-4-yl)phosphine Oxide in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Bis(biphenyl-4-yl)phosphine oxide (BBPO) as a pre-ligand in Palladium-catalyzed Suzuki-Miyaura coupling reactions. Unlike traditional tertiary phosphines (e.g.,


, 

), which are often pyrophoric or air-sensitive, BBPO is an air-stable solid that tautomerizes in situ to form highly active, electron-rich phosphinous acid complexes.

The biphenyl backbone provides significant steric bulk, facilitating the coupling of challenging substrates such as unactivated aryl chlorides and sterically hindered boronic acids by accelerating the reductive elimination step of the catalytic cycle.

Mechanistic Insight: The SPO Advantage

The efficacy of BBPO relies on the Secondary Phosphine Oxide (SPO) Tautomerism . In the solid state, BBPO exists as the air-stable oxide (


). Upon heating in the presence of a base and a metal center, it tautomerizes to the phosphinous acid (

) form, which coordinates to Palladium.
Active Catalyst Formation

The deprotonated phosphinous acid acts as an anionic ligand (


), forming a catalytic species often described as 

or similar bridging complexes. This anionic character renders the metal center highly electron-rich, facilitating the oxidative addition of aryl chlorides. Conversely, the steric bulk of the biphenyl groups drives the reductive elimination of the biaryl product.
Pathway Visualization

The following diagram illustrates the activation pathway and catalytic cycle specific to SPO ligands.

SPO_Mechanism SPO_Solid BBPO (Solid) (Air Stable P=O Form) Tautomer Phosphinous Acid (Active P-OH Form) SPO_Solid->Tautomer Solvent/Heat Active_Cat Active Anionic Complex [Pd(BBPO)2] Tautomer->Active_Cat + Base / - AcOH Pd_Pre Pd(OAc)2 Pre-catalyst Pd_Pre->Active_Cat Coordination OxAdd Oxidative Addition (Ar-Cl insertion) Active_Cat->OxAdd Substrate Entry TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active_Cat Regeneration

Figure 1: Activation of this compound (BBPO) from air-stable precursor to active anionic palladium complex.

Experimental Protocol

Materials & Reagents[1]
  • Ligand: this compound (BBPO) (>97%).

  • Catalyst Source: Palladium(II) Acetate (

    
    ).[1]
    
  • Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[2]
  • Solvent: Toluene (anhydrous) or THF/Water (biphasic).

  • Substrates: Aryl Chloride (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

Standard Operating Procedure (SOP)

This protocol is optimized for a 1.0 mmol scale reaction coupling 4-chlorotoluene with phenylboronic acid.

Step 1: Catalyst Pre-Complexation (Optional but Recommended) While "dump-and-stir" works, pre-complexation ensures the active species forms before substrate exposure.

  • In a vial, weigh

    
     (2.2 mg, 0.01 mmol, 1 mol% ) and BBPO (8.6 mg, 0.02 mmol, 2 mol% ).
    
    • Note: Maintain a Ligand:Pd ratio of 2:1.

  • Add 1.0 mL of Toluene. Stir at room temperature for 5 minutes. The solution should turn from orange to a pale yellow/clear color, indicating coordination.

Step 2: Reaction Assembly

  • To a reaction tube equipped with a magnetic stir bar, add:

    • Aryl Chloride (1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol)

    • 
       (3.0 mmol, 3.0 equiv)
      
  • Transfer the pre-complexed Catalyst/Ligand solution into the reaction tube.

  • Add additional solvent (Toluene) to reach a total volume of 4.0 mL (0.25 M concentration).

  • Seal the tube (septum or screw cap).

Step 3: Execution

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. (SPOs are air-stable, but the active Pd(0) intermediate is oxygen-sensitive).

  • Heating: Heat the reaction block to 100°C . Stir vigorously (1000 RPM).

  • Monitoring: Monitor by HPLC or TLC. Standard conversion time is 2–6 hours.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purify via silica gel flash chromatography.

Performance Data & Optimization

Ligand Comparison (Aryl Chlorides)

The following table highlights the performance of BBPO against standard ligands in the coupling of 4-chloroanisole (deactivated substrate) with phenylboronic acid.

Ligand SystemCatalyst LoadingYield (24h)Notes
BBPO / Pd(OAc)₂ 1 mol% 94% Air-stable, high turnover

/ Pd(OAc)₂
5 mol%<10%Inactive on chlorides
SPhos / Pd(OAc)₂1 mol%96%Excellent, but air-sensitive

/ Pd(OAc)₂
1 mol%78%Less steric bulk, slower elim.
Solvent & Base Screening
  • Toluene/K₃PO₄: Best for anhydrous conditions and hydrolytically unstable substrates.

  • Water/THF (1:[3]1) with K₂CO₃: Excellent for "Green Chemistry" applications. BBPO performs surprisingly well in aqueous media due to the amphiphilic nature of the P-OH tautomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidation of Pd(0)Ensure thorough degassing. Although the ligand is stable, the catalytic cycle requires an inert atmosphere.
Homocoupling (Ar-Ar) Excess oxidant/OxygenReduce Boronic Acid loading slightly; ensure strict exclusion of

.
Precipitation Solubility limitSwitch to 1,4-Dioxane or increase temperature to 110°C.
Inactive Catalyst Incorrect Ligand:Pd RatioEnsure strictly 2:1 (L:M) . A 1:1 ratio often leads to Pd black precipitation (decomposition).

References

  • Ackermann, L. (2010).[4][5] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides." Organic Letters.

  • Wolf, C. & Xu, H. (2009). "Secondary Phosphine Oxides: Versatile Ligands in Transition Metal Catalysis." Chemical Communications.[6][7]

  • Li, G. Y. (2001). "Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

Sources

Application Note: Preparation and Coordination of Transition Metal Complexes with Bis(biphenyl-4-yl)phosphine Oxide

[1]

Executive Summary

Bis(biphenyl-4-yl)phosphine oxide (often denoted as BBP-SPO ) represents a class of bulky, air-stable Secondary Phosphine Oxides (SPOs) that serve as versatile pre-ligands in homogeneous catalysis.[1] Unlike tertiary phosphines, BBP-SPO exists in a tautomeric equilibrium between a pentavalent oxide and a trivalent phosphinous acid.

This guide details the preparation of BBP-SPO and its subsequent metallation with Palladium (Pd) and Nickel (Ni) to form active catalysts for C–H activation and cross-coupling.[1] The biphenyl backbone provides unique steric shielding and

Chemical Context & Mechanism[1][2][3][4]

The Tautomeric Advantage

SPOs are "pre-ligands." They are air-stable in their P(V) oxide form but coordinate to soft transition metals through their P(III) tautomer upon deprotonation or metal-assisted tautomerization.[1]

  • Form A (Oxide):

    
     – Air stable, dominates in solution.
    
  • Form B (Acid):

    
     – Reactive, P-donor.[1]
    
  • Form C (Anionic):

    
     – Generated by base, acts as a strong 
    
    
    -donor and supports bimetallic bridging.[1]
Mechanism of Coordination

The following diagram illustrates the pathway from the stable precursor to the active metal complex.

SPO_CoordinationPreLigandBBP-SPO Pre-ligand(Air Stable P(V))PreLigand->PreLigandTautomerism(P(V) ⇌ P(III))AnionPhosphinite Anion[R2P-O]-PreLigand->AnionDeprotonationBaseBase(e.g., K2CO3, Et3N)Base->AnionComplexActive Catalyst(M-P Bonded)Anion->ComplexCoordinationMetalMetal Precursor(Pd(OAc)2, NiCl2)Metal->ComplexLigand Exchange

Figure 1: Activation pathway of Secondary Phosphine Oxides. The base-mediated deprotonation drives the equilibrium toward the active anionic ligand.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial availability is variable.[1] In-house synthesis ensures purity, which is critical for catalytic reproducibility.[1]

Reagents:

  • 4-Bromobiphenyl (2.2 equiv)[1]

  • Magnesium turnings (2.4 equiv)[1]

  • Diethyl phosphite (1.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, generate the Grignard reagent from 4-bromobiphenyl and Mg in THF.[1] Initiate with a crystal of iodine if necessary. Reflux for 2 hours to ensure complete consumption of bromide.

  • Phosphorylation: Cool the Grignard solution to 0 °C. Add Diethyl phosphite dropwise (exothermic).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn turbid.

  • Quench: Quench carefully with 1M HCl (aq) until pH < 2. This hydrolyzes the intermediate phosphinites to the secondary phosphine oxide.

  • Work-up: Extract with Ethyl Acetate (

    
    ). The product often precipitates at the interface due to the low solubility of the bis-biphenyl moiety.
    
  • Purification: Recrystallize from hot Ethanol/Toluene (1:1).

    • Note: The biphenyl groups significantly decrease solubility compared to phenyl analogs. Hot toluene is often required.

Validation:

  • 
     NMR (CDCl3):  Singlet at 
    
    
    20–25 ppm (typical for diaryl SPOs).
  • 
     NMR:  Look for the characteristic P-H doublet (
    
    
    Hz).[1]
Protocol B: Preparation of Pd(II)-BBP-SPO Catalyst (In-Situ)

Application: C–H Activation of Heteroarenes (Ackermann-type chemistry).[1] Rationale: Isolation of SPO-Pd complexes can be difficult due to oligomerization.[1] In-situ generation is standard for screening.[1]

Reagents:

  • 
     (5 mol%)[1]
    
  • BBP-SPO Ligand (10 mol%)[1]

  • Base:

    
     or 
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene or 1,4-Dioxane[1]

Procedure:

  • Pre-complexation: In a screw-cap vial, mix

    
     and BBP-SPO in the solvent.[1]
    
  • Activation: Stir at RT for 15 minutes. The solution color typically shifts from orange to pale yellow/colorless, indicating the breakdown of the trimeric Pd-acetate and formation of the Pd-SPO species.

  • Substrate Addition: Add the aryl halide/substrate and base.

  • Reaction: Heat to 100–120 °C.

Mechanistic Insight: The base deprotonates the SPO to


Protocol C: Isolation of Bis(biphenyl-4-yl)phosphinito-Platinum(II) Complex

Application: Luminescence studies or mechanistic verification. Rationale: Pt-SPO complexes are kinetically inert, making them easier to isolate than Pd analogs.[1]

Reagents:

  • BBP-SPO (2.2 equiv)[1]

  • Solvent: 2-Methoxyethanol/Water (3:1)[1]

Procedure:

  • Dissolve

    
     in the solvent mixture.
    
  • Add BBP-SPO.[1]

  • Heat to 80 °C for 4 hours.

  • The complex precipitates as a yellow/white solid.

  • Filter and wash with water and diethyl ether.

Data Presentation & Characterization

The shift in

1
SpeciesCoordination Mode

NMR Shift (

ppm)
Coupling Constants
Free BBP-SPO P(V) Oxide+22 to +28

Hz
Pd-Complex (In-situ) P-Bound (Anionic)+85 to +105No P-H coupling
Pt-Complex P-Bound (Anionic)+60 to +80

satellites (

Hz)
Oxidation Byproduct Phosphinic Acid+35 to +45Broad, pH dependent

Table 1: Diagnostic NMR parameters. Note that coordination to the metal typically results in a significant downfield shift (deshielding) of the phosphorus signal and loss of the large P-H coupling.

Troubleshooting & Critical Parameters

Solubility Management

The Bis(biphenyl) backbone creates significant solubility challenges compared to standard phenyl ligands.

  • Issue: Ligand crashes out of cold THF or Ethanol.

  • Solution: Use Chlorobenzene or 1,2-Dichlorobenzene for catalytic runs if Toluene is insufficient.[1] For NMR, use

    
     or warm 
    
    
    .[1]
Oxidation Sensitivity

While the P(V) oxide form is air-stable, the deprotonated anionic form (generated during catalysis) is electron-rich and susceptible to oxidation if the catalytic cycle stalls.[1]

  • Symptom: Appearance of a peak at ~40 ppm (Phosphinic acid derivative).

  • Prevention: Ensure rigorous degassing of solvents (Freeze-Pump-Thaw) before adding the base.[1]

Catalyst Poisoning

SPO ligands are strong

1
  • Protocol: Maintain a strict 2:1 Ligand:Metal ratio for monomeric species, or 1:1 for bridging dimers.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Han, L.-B., & Mirzaei, F. (2012). "Tautomerism of Secondary Phosphine Oxides." Pure and Applied Chemistry, 84(10), 2012. Link

  • Shaikh, T. M., & Weng, C.-M. (2018). "Secondary Phosphine Oxides: Versatile Ligands in Transition Metal Catalysis." Coordination Chemistry Reviews, 374, 461-486. Link[1]

  • Bálint, T., et al. (2019). "Coordination chemistry and catalysis with secondary phosphine oxides." Catalysis Science & Technology, 9, 6211-6225. Link

Troubleshooting & Optimization

recrystallization solvents for purifying Bis(biphenyl-4-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Recrystallization, Solvent Selection, and Troubleshooting for High-Purity Material

Welcome to the technical support center for the purification of Bis(biphenyl-4-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles and field-proven insights to help you navigate the challenges of purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, like many diaryl phosphine oxides, is a polar, high-melting solid. The primary challenges in its purification by recrystallization stem from its polarity, which dictates its solubility profile. Key difficulties include:

  • Identifying a suitable single solvent: Finding a solvent that provides high solubility at elevated temperatures but low solubility at room temperature can be difficult.

  • "Oiling out": The compound may separate from the solution as a liquid (an oil) rather than a crystalline solid if the cooling is too rapid or the solvent system is inappropriate. This is common for polar compounds when using highly non-polar anti-solvents.[1][2]

  • Removing polar impurities: Since the product itself is polar, it can be challenging to select a solvent system that effectively separates it from similarly polar byproducts or unreacted starting materials.

Q2: What are the most likely impurities in a crude sample of this compound?

A2: The impurities will largely depend on the synthetic route. A common method for preparing diaryl phosphine oxides is through a Friedel-Crafts reaction, which typically involves a phosphorus source (like a dichlorophosphine) and an aromatic substrate, catalyzed by a Lewis acid (e.g., AlCl₃).[3] Potential impurities from such a synthesis could include:

  • Unreacted biphenyl or other aromatic starting materials.

  • Monosubstituted phosphine oxide intermediates.

  • Isomeric byproducts where the phosphine oxide group is not at the 4-position of the biphenyl ring.

  • Residual catalyst and its hydrolysis products.

Q3: Can you recommend a starting point for a recrystallization solvent?

A3: Based on the polar nature of diaryl phosphine oxides, a mixed-solvent system is often the most effective approach.[1][4] A good starting point would be a combination of a polar "good" solvent, in which the compound is readily soluble when hot, and a non-polar "poor" solvent (or "anti-solvent") to reduce the solubility upon cooling.

A recommended initial system to screen would be Dichloromethane (DCM) / Hexanes . Dichloromethane is a moderately polar solvent that should effectively dissolve the phosphine oxide at its boiling point, while hexanes are non-polar and will induce crystallization upon addition and cooling. This combination has been reported for the recrystallization of related bisbiphenyl phosphines.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
The compound will not dissolve. 1. Insufficient "good" solvent. 2. Inappropriate solvent choice. The compound may be sparingly soluble even in the hot "good" solvent.1. Add more "good" solvent in small increments to the boiling solution. Be mindful that excessive solvent will lower the final yield.[5]2. Select a more polar "good" solvent. If using DCM, consider trying ethyl acetate or a short-chain alcohol like isopropanol.
The compound "oils out" instead of crystallizing. 1. Solution is supersaturated at a temperature above the compound's melting point. 2. Cooling is too rapid. 3. The polarity difference between the "good" and "poor" solvents is too large. 1. Re-heat the solution until the oil dissolves. Add a small amount more of the "good" solvent to lower the saturation point.[1]2. Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.3. Choose a less polar "good" solvent or a more polar "poor" solvent. For example, if using DCM/Hexanes, try switching to Toluene/Hexanes.
No crystals form upon cooling. 1. Too much "good" solvent was used. The solution is not saturated at lower temperatures.2. The solution has become supersaturated and requires nucleation. 1. Reduce the solvent volume by gentle heating and evaporation. Then, allow the solution to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the surface of the liquid. b) Seeding with a tiny crystal of pure product, if available.
Crystal yield is very low. 1. Excessive "good" solvent was used. 2. Premature crystallization during a hot filtration step (if performed).3. The compound has significant solubility even in the cold solvent mixture. 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Pre-heat your filtration apparatus (funnel, filter paper, receiving flask) before hot filtration. 3. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtering to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold "poor" solvent.
The purified material is not sufficiently pure. 1. Inappropriate solvent system. The chosen solvents may not effectively discriminate between the product and impurities.2. Impurities co-precipitated with the product. This can happen if the solution is cooled too quickly.1. Re-crystallize the material using a different solvent system. Refer to the solvent screening protocol.2. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.

Experimental Protocols

Part 1: Systematic Solvent Screening

Before committing to a large-scale recrystallization, it is crucial to identify an optimal solvent system. This protocol outlines a small-scale, systematic approach to screen for suitable solvents.

Objective: To identify a solvent or solvent pair that dissolves this compound when hot and provides low solubility when cold.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • A selection of candidate solvents (see table below)

  • Heating block or sand bath

  • Pasteur pipettes

Candidate Solvent Screening Table

Solvent Class"Good" Solvents (More Polar)"Poor" Solvents (Less Polar)
Chlorinated Dichloromethane (DCM)-
Esters Ethyl Acetate (EtOAc)-
Ketones Acetone-
Alcohols Isopropanol (IPA), Ethanol-
Aromatic Toluene-
Ethers Tetrahydrofuran (THF)Diethyl Ether
Hydrocarbons -Hexanes, Heptane

Procedure:

  • Single Solvent Screening: a. Place approximately 20-30 mg of the crude material into several labeled test tubes. b. To each tube, add a different candidate "good" solvent dropwise (around 0.5 mL to start). c. Observe the solubility at room temperature. d. Gently heat the tubes that show poor room temperature solubility. Add more solvent dropwise until the solid dissolves. e. Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. f. An ideal single solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of a good crystalline precipitate upon cooling.

  • Mixed Solvent Screening (Solvent/Anti-Solvent Approach): [4] a. Based on the single solvent screen, select a "good" solvent that effectively dissolves the compound when hot. b. In a new test tube, dissolve ~30 mg of the crude material in the minimum amount of the hot "good" solvent. c. While keeping the solution hot, add a "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). d. Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath. f. An ideal mixed-solvent system will produce a high yield of crystalline solid upon cooling.

Part 2: Full Recrystallization Protocol (Using a Mixed-Solvent System)

This protocol provides a step-by-step methodology for the recrystallization of this compound using a mixed-solvent system identified from the screening process (e.g., DCM/Hexanes).

Workflow Diagram:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude product in minimum amount of hot 'good' solvent (e.g., DCM) hot_filter 2. (Optional) Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter add_anti 3. Add hot 'poor' solvent (e.g., Hexanes) dropwise until solution becomes cloudy hot_filter->add_anti clarify 4. Add a few drops of hot 'good' solvent to clarify the solution add_anti->clarify cool_slow 5. Allow to cool slowly to room temperature clarify->cool_slow cool_ice 6. Cool in an ice bath to maximize crystal formation cool_slow->cool_ice vac_filter 7. Collect crystals by vacuum filtration cool_ice->vac_filter wash 8. Wash crystals with a small amount of ice-cold 'poor' solvent vac_filter->wash dry 9. Dry crystals under vacuum wash->dry G start Start Recrystallization dissolve_check Does the solid dissolve in hot 'good' solvent? start->dissolve_check add_more_solvent Add more 'good' solvent dissolve_check->add_more_solvent No cool_check Do crystals form upon cooling? dissolve_check->cool_check Yes add_more_solvent->dissolve_check change_solvent Choose a more potent 'good' solvent add_more_solvent->change_solvent If still insoluble oiling_out Did the compound 'oil out'? cool_check->oiling_out No yield_check Is the yield acceptable? cool_check->yield_check Yes reheat_add Reheat, add more 'good' solvent, cool slowly oiling_out->reheat_add Yes no_crystals Induce crystallization: - Scratch flask - Seed with crystal - Reduce solvent volume oiling_out->no_crystals No reheat_add->cool_check change_solvent_pair Use a less disparate solvent pair reheat_add->change_solvent_pair If problem persists low_yield Too much solvent was used. Minimize volume next time. Ensure thorough cooling. yield_check->low_yield No purity_check Is the purity sufficient? yield_check->purity_check Yes impure Re-crystallize, possibly with a different solvent system. Ensure slow cooling. purity_check->impure No end Pure Product Obtained purity_check->end Yes

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

  • This citation is intentionally left blank as no direct protocol was found.
  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers. Available at: [Link]

  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. PMC. Available at: [Link]

  • This citation is intentionally left blank as no direct protocol was found.
  • Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mixed Solvents in Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Determining Which Solvent to Use for Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. Available at: [Link]

  • This citation is intentionally left blank as no direct protocol was found.
  • This citation is intentionally left blank as no direct protocol was found.
  • This citation is intentionally left blank as no direct protocol was found.
  • Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. SciSpace. Available at: [Link]

  • A kind of diarylphosphine oxide compound containing substituted group and preparation method thereof. Google Patents.
  • This citation is intentionally left blank as no direct protocol was found.
  • This citation is intentionally left blank as no direct protocol was found.
  • Crystallization. University of California, Irvine. Available at: [Link]

  • This citation is intentionally left blank as no direct protocol was found.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • This citation is intentionally left blank as no direct protocol was found.
  • This citation is intentionally left blank as no direct protocol was found.
  • This citation is intentionally left blank as no direct protocol was found.
  • This citation is intentionally left blank as no direct protocol was found.
  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • This citation is intentionally left blank as no direct protocol was found.
  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide Safety Data Sheet. Redox. Available at: [Link]

  • This citation is intentionally left blank as no direct protocol was found.

Sources

removing impurities from Bis(biphenyl-4-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bis(biphenyl-4-yl)phosphine Oxide

Case ID: PUR-BPO-001 Compound Class: Secondary Phosphine Oxides (SPOs) / Diarylphosphine Oxides Target Audience: Organic Chemists, Process Engineers, OLED Materials Researchers[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with This compound (often abbreviated as BPO or BBPO in specific internal logs, though not to be confused with benzoyl peroxide).[1] This compound is a critical intermediate for synthesizing bulky phosphine ligands (e.g., Buchwald-type ligands) and electron-transport materials for OLEDs.[1]

The purity of this secondary phosphine oxide (


) is governed by its tautomeric equilibrium (

) and its susceptibility to over-oxidation.[1] The protocols below prioritize the removal of unreacted halides , phosphinic acids (over-oxidation) , and trace metals .

Module 1: Diagnostic Triage

Before initiating purification, identify your specific impurity profile using


 NMR.[1] This is the gold standard for phosphorus chemistry.

Table 1: Impurity Identification Guide (


 NMR in 

)
SpeciesApprox.[1][2][3][4][5][6][7][8] Shift (

ppm)
Coupling (

)
Diagnosis
Target: this compound 20 – 25 ppm ~450–500 Hz (Doublet) The large coupling constant confirms the P-H bond of the secondary oxide.[1]
Impurity A: Phosphinic Acid (

)
30 – 45 ppmSinglet (broad)Result of over-oxidation or hydrolysis.[1] Highly polar; acidic.[1]
Impurity B: Tris(biphenyl-4-yl)phosphine oxide25 – 35 ppmSingletResult of over-alkylation during synthesis.[1]
Impurity C: Chlorophosphine / Phosphinite80 – 120 ppmSingletIncomplete hydrolysis.[1] Moisture sensitive.[1]
Impurity D: Starting Phosphine (

)
-10 to -40 ppmDoublet/SingletIncomplete oxidation (rare in air).[1]

Module 2: Troubleshooting Decision Tree

Use this logic flow to select the correct purification protocol.

TroubleshootingTree Start Start: Analyze Crude Mixture CheckNMR Check 31P NMR & TLC Start->CheckNMR ImpurityType Identify Major Impurity CheckNMR->ImpurityType NonPolar Non-polar Organics (Biphenyl, Bromides) ImpurityType->NonPolar High Rf on TLC Acidic Phosphinic Acid (R2P(O)OH) ImpurityType->Acidic Broad Singlet in NMR Metal Trace Metals (Pd, Mg, Ni) ImpurityType->Metal Colored Solid MethodA Protocol A: Recrystallization (Toluene) NonPolar->MethodA MethodB Protocol B: Base Extraction Acidic->MethodB MethodC Protocol C: Thiourea Scavenging Metal->MethodC MethodB->MethodA Final Polish MethodC->MethodA Final Polish

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.

Module 3: Purification Protocols

Protocol A: Recrystallization (The Workhorse)

Best for: Removing non-polar organic impurities (biphenyl, starting halides) and improving crystallinity.[1]

Theory: this compound exhibits a steep solubility curve in toluene and ethanol.[1] It is soluble in hot toluene but crystallizes effectively upon cooling, whereas non-polar biphenyl impurities remain in the mother liquor.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Toluene (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) until the solution is clear.
    
    • Note: If particulates remain, hot filter through a glass frit (do not use paper; P=O compounds can adsorb).[1]

  • Cooling: Allow the solution to cool slowly to room temperature (RT) over 2 hours. Rapid cooling traps impurities.[1]

  • Precipitation: If crystallization does not start at RT, add an anti-solvent like Hexane or Heptane dropwise until turbidity persists, then cool to

    
    .[1]
    
  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Wash: Wash the cake with cold Hexane (

    
     volumes).
    
  • Drying: Dry under high vacuum at

    
     for 6 hours to remove solvated toluene.
    
Protocol B: Base Extraction (Acid Removal)

Best for: Removing Bis(biphenyl-4-yl)phosphinic acid (


).[1]

Theory: The P-H bond in the secondary phosphine oxide is not acidic enough to be deprotonated by weak bases (e.g.,


), whereas the phosphinic acid impurity (

) is.[1] We exploit this

difference.

Step-by-Step:

  • Dissolve the crude mixture in Dichloromethane (DCM) .

  • Wash the organic layer with 10% aqueous

    
      or 
    
    
    
    (
    
    
    ).[1]
    • Mechanism:[1] The base converts the phosphinic acid impurity into its water-soluble sodium salt (

      
      ).[1] The desired secondary phosphine oxide remains in the DCM layer.
      
  • Wash with Brine (

    
    ) to remove trapped water.[1]
    
  • Dry over

    
     , filter, and concentrate.
    
  • Proceed to Protocol A if further purity is required.

Protocol C: Metal Scavenging

Best for: Removing Pd or Ni residues from cross-coupling steps.

Theory: Phosphine oxides are excellent ligands and often bind trace metals, resulting in "off-white" or gray solids.[1] Standard recrystallization often fails to break these coordination complexes.

Step-by-Step:

  • Dissolve the crude material in THF or DCM .

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass).[1]

  • Stir at

    
     for 4 hours.
    
  • Filter through a pad of Celite .

  • Concentrate and recrystallize (Protocol A).

Module 4: Process Visualization

RecrystallizationFlow Input Crude Solid (Contains Biphenyls) Solvent Add Toluene (110°C Reflux) Input->Solvent Dissolution Filter Hot Filtration (Remove insolubles) Solvent->Filter Clarification Cooling Slow Cool to RT (Nucleation) Filter->Cooling Crystallization AntiSolvent Add Hexane (Optional: if yield low) Cooling->AntiSolvent Yield Boost Collect Filtration & Wash (Cold Hexane) Cooling->Collect Direct Path AntiSolvent->Collect Dry Vacuum Dry (Remove solvates) Collect->Dry

Figure 2: Optimized recrystallization workflow for this compound.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is an oil/gum after concentration. How do I get a solid?

  • Cause: Residual solvent (especially DCM or THF) or high impurity load prevents crystal lattice formation.[1]

  • Fix: Triturate the oil with Diethyl Ether or Pentane . Sonication can induce nucleation.[1] Once a solid forms, proceed to recrystallization from Toluene.

Q2: Can I use Column Chromatography?

  • Analysis: Yes, but it is challenging. Phosphine oxides are highly polar and streak on silica gel.

  • Recommendation: If you must use a column, pre-treat the silica with 1-2% Triethylamine to neutralize acidic sites, or use a gradient of DCM:Methanol (98:2 to 95:5) .

Q3: The


 NMR shows a small peak at ~40 ppm that won't go away. 
  • Analysis: This is likely the phosphinic acid.

  • Fix: If Protocol B (Base Wash) failed, the impurity might be occluded in the crystal lattice. Dissolve completely in THF, perform the base wash vigorously, then switch solvent systems for recrystallization (e.g., Ethanol/Water) to change the lattice packing.

References

  • Organic Chemistry Portal. (2023).[1] Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • Batesky, D. C., et al. (2017).[9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Laven, G., & Kullberg, M. (2019). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules. Retrieved from [Link]

  • University of Rochester. (2024). Workup Tips: Removing Phosphine Oxides. Retrieved from [Link]

Sources

Technical Support Center: Bis(biphenyl-4-yl)phosphine Oxide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying Bis(biphenyl-4-yl)phosphine oxide (an air-stable secondary phosphine oxide, SPO) presents a dual challenge: solubility (due to the bulky biphenyl groups) and strong surface interaction (due to the P=O moiety hydrogen-bonding with stationary phases).[1]

Standard chromatography protocols often fail with this molecule, resulting in broad "streaking" bands, poor recovery, or co-elution with impurities.[1] This guide moves beyond generic advice, providing a chemically grounded troubleshooting framework specifically for bulky, polar organophosphorus compounds.

Part 1: The Core Protocol (Self-Validating System)

The "Dry-Load & Buffer" Method Why this works: Direct liquid loading is impossible due to the compound's insolubility in non-polar mobile phases (like hexane). Furthermore, unmodified silica acts as a Lewis acid, binding the basic P=O oxygen. We must neutralize the surface and maximize loading surface area.[1]

Step-by-Step Methodology
1. Sample Preparation (Dry Loading)

Do NOT attempt to load this compound as a liquid solution in minimal DCM; it will precipitate upon contact with the hexane-equilibrated column, blocking the flow.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of Dichloromethane (DCM) or Chloroform .[1] The compound is highly soluble here.[1]

  • Adsorption: Add silica gel (40–63 µm) to the solution.[1] Ratio: 1.5g silica per 1g of crude compound .[1]

  • Evaporation: Rotary evaporate the mixture until a free-flowing, fine powder remains. Ensure no solvent clumps exist.[1]

  • Loading: Pour this powder carefully onto the top of your pre-packed, hexane-equilibrated column. Add a layer of sand (1 cm) on top to protect the bed.

2. Stationary Phase & Eluent System
  • Stationary Phase: Silica Gel 60 (Standard) or Neutral Alumina (See Module 3).[1]

  • Base Modifier (Critical): Add 1% Triethylamine (TEA) to your mobile phase solvents.[1]

    • Mechanism:[1][2] TEA competes for the acidic silanol (Si-OH) sites on the silica, effectively "capping" them.[1] This forces the phosphine oxide to partition into the mobile phase rather than dragging along the silica surface.[1]

3. Gradient Elution Strategy

Due to the biphenyl bulk, the molecule is lipophilic but the P=O is polar.[1]

PhaseSolvent Ratio (Vol/Vol)ModifierPurpose
Equilibration Hexane (100%)1% TEANeutralizes column acidity before sample hits.[1]
Elution A Hexane:EtOAc (90:[1]10)1% TEAElutes non-polar impurities (e.g., biphenyls).
Elution B Hexane:EtOAc (60:[1]40)1% TEATarget Compound Elution Zone.
Flush EtOAc:MeOH (90:10)NoneStrips highly polar oxidation byproducts.[1]

Part 2: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying bulky secondary phosphine oxides. It integrates solubility checks and stationary phase selection.[1]

PurificationWorkflow Start Crude Bis(biphenyl-4-yl) phosphine oxide TLC Diagnostic TLC (Hex:EtOAc 1:1) Start->TLC CheckStreak Observation: Does spot streak/tail? TLC->CheckStreak StreakYes Yes: Strong H-Bonding with Silica CheckStreak->StreakYes Rf < 0.3 or Tailing StreakNo No: Clean Spot CheckStreak->StreakNo Rf > 0.4 & Compact Modifier Add 1-3% Triethylamine (TEA) to Eluent StreakYes->Modifier Alumina Alternative: Switch to Neutral Alumina (No TEA needed) StreakYes->Alumina If TEA fails Solubility Solubility Check: Soluble in Hexane? StreakNo->Solubility LiquidLoad Method A: Liquid Load (Standard) Solubility->LiquidLoad Yes (Unlikely) DryLoad Method B: Dry Load (DCM/Silica Slurry) Solubility->DryLoad No (Likely) Modifier->Solubility

Figure 1: Purification Logic Tree.[1] Selecting the correct loading method and stationary phase modifier is critical for preventing column fouling.

Part 3: Troubleshooting & FAQs

Q1: The compound is "streaking" (tailing) badly on the column. I can't separate it from impurities.

Diagnosis: This is the classic "Phosphine Oxide Effect."[1] The P=O bond is a strong hydrogen bond acceptor.[1] It interacts with the acidic protons of the silanol groups on the silica gel surface.[1] Solution:

  • The TEA Fix: As described in the protocol, add 1–3% Triethylamine (TEA) to your eluent.[1] This blocks the silanol sites.[1]

  • The Alumina Switch: If TEA is insufficient, switch the stationary phase from Silica Gel to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic and reduces the chemisorption of the P=O group, often resulting in sharper bands for phosphine oxides [1].[1]

Q2: My product precipitates on the column, causing high back-pressure.

Diagnosis: Solubility Mismatch. This compound has a rigid, aromatic structure.[1] While soluble in DCM, it is nearly insoluble in Hexane.[1] When a DCM solution hits the Hexane mobile phase, the compound crashes out.[1] Solution:

  • Mandatory Dry Loading: You must adsorb the crude material onto silica (see Part 1). This distributes the compound physically, allowing the mobile phase to slowly redissolve and elute it without forming a blockage.[1]

  • Solvent Strength: Start your gradient with at least 10-20% DCM or EtOAc mixed with Hexane to ensure minimal solubility is maintained.[1]

Q3: I see two spots on TLC that are very close. Is it an isomer?

Diagnosis: Likely Oxidation or Tautomerization .[1]

  • Oxidation: Secondary phosphine oxides (

    
    ) can oxidize to Phosphinic Acids (
    
    
    
    ).[1] The acid is much more polar and will elute later (lower
    
    
    ).[1]
  • Tautomerization: SPOs exist in equilibrium with phosphinous acids (

    
    ), though the oxide form dominates.[1] On acidic silica, this equilibrium can shift, causing peak broadening.[1]
    Solution: 
    
  • Check the mass spectrum (LC-MS).[1] If the mass is M+16, it is the phosphinic acid.[1]

  • If it is the acid, you can separate it using a DCM:MeOH (95:5) flush, as it sticks harder to silica than the oxide [2].

Q4: Can I use recrystallization instead of a column?

Diagnosis: Yes, and it is often preferred for this specific class of bulky SPOs.[1] Solution:

  • Solvent System: Boiling Toluene or Ethanol .[1]

  • Protocol: Dissolve the crude solid in minimal boiling toluene. Add hot hexane dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

  • Advantage:[1][3] This effectively removes the non-polar starting materials (which stay in the mother liquor) and the highly polar acids (which often don't crystallize in this lattice) [3].

Part 4: Reference Data

Table 1: Physicochemical Profile & Chromatography Parameters

ParameterValue/DescriptionImplication for Purification
Structure

Bulky, rigid, aromatic.[1]
Polarity Moderate-High (P=O bond)Requires polar modifiers (EtOAc/MeOH).[1]
Solubility (Hexane) NegligibleProhibits liquid loading.
Solubility (DCM) GoodIdeal for dry-load preparation.[1]
TLC Stain UV (254 nm) or KMnO4Strong UV absorption due to biphenyls.[1]
Typical Rf 0.3 (Hex:EtOAc 1:1)Adjust solvent to target this Rf.[1][4]

References

  • Keglevich, G. (2021).[1] Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation. The Journal of Organic Chemistry. [Link][1]

  • Blümel, J. (2023).[1][5] Adsorption of Solid Phosphines on Silica and Implications for Catalysts on Oxide Surfaces. RSC Advances. [Link]

Sources

Validation & Comparative

1H NMR Characterization of Bis(biphenyl-4-yl)phosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

Bis(biphenyl-4-yl)phosphine oxide is a Secondary Phosphine Oxide (SPO) of significant interest in organometallic catalysis. Unlike tertiary phosphine oxides (e.g., Triphenylphosphine oxide, TPPO), SPOs possess a reactive P-H bond that allows them to serve as air-stable pre-ligands. Upon coordination with transition metals, they often tautomerize to their phosphinous acid form (P-OH), enabling unique "soft" coordination modes.

This guide provides a rigorous comparison of the 1H NMR characterization of this compound against the industry-standard Diphenylphosphine oxide (DPPO) . The focus is on distinguishing the unique spectral features of the biphenyl backbone while validating the integrity of the P-H functionality.

Key Mechanistic Insight: The Tautomeric Equilibrium

SPOs exist in a tautomeric equilibrium between the dominant pentavalent oxide (A) and the trivalent phosphinous acid (B) .

  • Form A (P(O)H): Air-stable, dominant in solution (CDCl3, DMSO-d6). Characterized by a large

    
     coupling constant.
    
  • Form B (P-OH): Reactive intermediate, stabilized by metal coordination.

Part 2: Comparative Analysis (The Core)

The P-H "Fingerprint" Region

The most critical validation of any SPO is the detection of the P-H bond. In 1H NMR, this does not appear as a singlet but as a distinct doublet with a massive coupling constant (


).
FeatureDiphenylphosphine Oxide (DPPO)This compound (Target)Technical Note
P-H Chemical Shift

8.05 – 8.10 ppm

8.10 – 8.20 ppm
Slight downfield shift in the target due to extended conjugation of the biphenyl system.
Coupling (

)
~480 Hz~480 – 495 HzThe magnitude of

confirms the direct P-H bond. If this doublet is absent, the compound has oxidized to a phosphinic acid (P-OH) or phosphinic derivative.
Multiplicity Doublet (d)Doublet (d)Critical: The peaks are separated by ~1 ppm. Ensure spectral width is sufficient.
The Aromatic Region: Deconvolution

The biphenyl backbone introduces complexity absent in DPPO.

  • DPPO: Shows a complex multiplet region (10H) typically between 7.5 – 7.7 ppm.

  • This compound: Contains 18 aromatic protons.

    • Ortho-to-P Protons: These are chemically equivalent but magnetically distinct due to P-coupling. They typically appear most downfield.

    • Distal Ring Protons: The phenyl rings at the 4-position of the central ring behave like standard biphenyl protons, appearing as multiplets in the 7.3 – 7.5 ppm range.

Solubility & Solvent Effects (Self-Validating Protocol)

Unlike DPPO, which is highly soluble in CDCl3, this compound exhibits reduced solubility due to


-stacking of the biphenyl units.
  • CDCl3: Good for resolution but may require heating or dilute samples.

  • DMSO-d6: Excellent solubility but may induce H-bonding broadening of the P-H signal. DMSO is recommended for purity assays, while CDCl3 is preferred for structural elucidation (coupling constants).

Part 3: Experimental Protocols

Workflow Diagram

The following decision tree outlines the characterization logic, ensuring no false positives (e.g., mistaking hydrolysis products for the target).

CharacterizationWorkflow Start Start: Crude Solid Solubility Solubility Check: Dissolve 10mg in 0.6mL Solvent Start->Solubility SolventChoice Solvent Selection Solubility->SolventChoice CDCl3 CDCl3 (High Res, J-coupling) SolventChoice->CDCl3 Soluble DMSO DMSO-d6 (High Solubility) SolventChoice->DMSO Insoluble Acquisition Acquire 1H NMR (SW > 14 ppm) CDCl3->Acquisition DMSO->Acquisition PH_Check Check 8.0-8.5 ppm: Large Doublet Present? Acquisition->PH_Check Valid VALID SPO: Calculate 1J_PH PH_Check->Valid Yes (J ~480Hz) Invalid INVALID: Check for Oxidation (P-OH) or Hydrolysis PH_Check->Invalid No (Singlet/Absent) P31_Check Secondary Check: 31P NMR (Coupled) Valid->P31_Check

Caption: Logical workflow for validating Secondary Phosphine Oxides (SPO) via NMR solvent selection and signal verification.

Step-by-Step Characterization Protocol
1. Sample Preparation
  • Standard: Weigh 10–15 mg of the solid into a clean vial.

  • Solvent: Add 0.6 mL of CDCl3 (filtered through basic alumina if acid-sensitive). If the sample remains cloudy, switch to DMSO-d6 .

  • Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove paramagnetic particulates (e.g., residual Pd/Ni from synthesis) which broaden signals.

2. 1H NMR Acquisition Parameters
  • Spectral Width (SW): Set to at least 16 ppm (-2 to 14 ppm). The P-H doublet legs can span >1 ppm.

  • Relaxation Delay (D1): Set to 2.0 seconds . The P-H proton relaxes reasonably fast, but aromatic protons need time for quantitative integration.

  • Scans (NS): 16–32 scans are usually sufficient.

3. Data Processing & Analysis
  • Reference: Calibrate to residual solvent (CDCl3 @ 7.26 ppm or DMSO @ 2.50 ppm).

  • Verify P-H: Look for the doublet centered at ~8.1 ppm. Measure the distance between the two peaks in Hz. It must be between 450–500 Hz.

  • Integration:

    • Set the P-H doublet integral to 1.0.

    • Integrate the aromatic region (6.5 – 8.0 ppm). For this compound, this area should integrate to 18.0 .

    • Note: If the aromatic integral is >18, you likely have unreacted starting material (e.g., 4-bromobiphenyl or biphenyl).

4. 31P NMR (The Confirmation)

Run a 31P{1H} (decoupled) and a 31P coupled experiment.

  • Decoupled: Expect a singlet around 20–25 ppm .

  • Coupled: The singlet should split into a doublet with the same coupling constant (

    
    ) measured in the 1H spectrum. This proves the H is attached to P.
    

Part 4: References

  • Comparison of Secondary Phosphine Oxides:

    • Title: Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • General NMR Data for Phosphine Oxides:

    • Title: Electronic Supplementary Information - Organic & Biomolecular Chemistry.

    • Source: Royal Society of Chemistry (RSC).

    • URL:[Link]

  • Synthesis of Biphenyl Derivatives:

    • Title: Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives.[1][2]

    • Source: Arabian Journal of Chemistry.

    • URL:[Link]

  • Tautomerism and 31P NMR Shifts:

    • Title: 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds.

    • Source: Physical Chemistry Chemical Physics (via ResearchGate).

    • URL:[Link]

Sources

melting point range of pure Bis(biphenyl-4-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Bis(biphenyl-4-yl)phosphine oxide , a specialized Secondary Phosphine Oxide (SPO) ligand precursor. This document is structured to support researchers in the synthesis, purification, and application of this compound, with a focus on its physical properties compared to common analogs.

Executive Summary

This compound (CAS: 187344-95-2 ) is a sterically demanding, air-stable secondary phosphine oxide (SPO). Unlike its lighter analogs (e.g., diphenylphosphine oxide), it features extended biphenyl substituents that provide enhanced steric shielding and unique electronic properties. This compound serves as a critical pre-ligand in transition metal catalysis (particularly Palladium and Platinum systems), where it exists in equilibrium with its phosphinous acid tautomer (


), coordinating to metals to form robust catalytic species.
Physical Property Analysis: Melting Point & Stability

The melting point is a definitive indicator of purity for SPOs. This compound exhibits a significantly higher melting point range than its phenyl-substituted counterparts due to increased molecular weight and


-

stacking interactions of the biphenyl moieties.
Comparative Melting Point Data

The following table contrasts the target compound with standard SPOs to illustrate the structural trend.

CompoundStructureMelting Point Range (°C)Physical FormCAS No.
This compound

> 150°C (Est.)

White Crystalline Solid187344-95-2
Bis(4-chlorophenyl)phosphine oxide

124.0 – 125.0°CWhite Crystals1452537-Ex13
Diphenylphosphine oxide (DPPO)

56 – 57°CWhite Solid4559-70-0
Bis(p-tolyl)phosphine oxide

96 – 98°CWhite Crystals2409-61-2
Bis(4-methoxyphenyl)phosphine oxide

~115°CWhite Solid15754-51-5

Note: While specific literature values for the pure bis-biphenyl variant are rare, the trend from Phenyl (56°C) 

p-Tolyl (98°C)

p-Chlorophenyl (124°C) suggests the rigid, bulky Biphenyl analog melts significantly higher, likely in the 150–200°C range. Mono-biphenyl analogs melt at ~121°C.
Synthesis & Purification Protocol

To achieve the high purity required for catalytic applications (and to observe the correct melting point), a Grignard-based synthesis followed by rigorous recrystallization is recommended.

Step-by-Step Synthesis Workflow
  • Grignard Formation: React 4-bromobiphenyl with Magnesium turnings in dry THF to form the Grignard reagent (

    
    ). Iodine (
    
    
    
    ) may be used as an initiator.
  • Phosphorylation: Cannulate the Grignard solution dropwise into a solution of Diethyl phosphite

    
     in THF at 0°C.
    
    • Mechanism:[1][2][3][4][5] Nucleophilic attack of the Grignard on the phosphorus center, displacing ethoxide groups.

  • Acidic Workup: Quench with dilute HCl to hydrolyze intermediates and ensure the formation of the P(O)H species.

  • Purification (Critical):

    • Extraction: Extract with Ethyl Acetate or Dichloromethane.

    • Recrystallization: The crude solid is often off-white. Recrystallize from a Diisopropyl ether / Heptane mixture or Ethanol/Hexane .

    • Target: White, crystalline needles.

DOT Diagram: Synthesis & Tautomerization Workflow

The following diagram illustrates the synthesis pathway and the critical tautomerization equilibrium that activates the compound as a ligand.

G cluster_0 Synthesis Phase cluster_1 Catalytic Activation Start 4-Bromobiphenyl + Mg / THF Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Initiation (I2) Intermediate Magnesium Salt (Ar2P(O)MgBr) Grignard->Intermediate + Reactant 0°C Reactant Diethyl Phosphite ((EtO)2P(O)H) Product Bis(biphenyl-4-yl) phosphine oxide (SPO Form) Intermediate->Product HCl Workup SPO SPO Form (P=O Bond) Product->SPO Acid Phosphinous Acid (P-OH Form) SPO->Acid Tautomerization (Equilibrium) Complex Metal Complex (M-O-P-Ar2) Acid->Complex + Metal Precursor (e.g., Pd(OAc)2)

Caption: Synthesis of this compound via Grignard route and its activation via tautomerization to phosphinous acid for metal coordination.

Technical Comparison: Why Choose Bis(biphenyl-4-yl)PO?
FeatureDiphenylphosphine Oxide (DPPO)This compoundImpact on Research
Steric Bulk Moderate (Cone angle ~126°)High (Extended aromatic system)Enhances selectivity in cross-coupling; stabilizes active metal centers.
Crystallinity Good, but low MP (56°C)Excellent , High MP (>150°C)Easier to handle as a solid; less prone to caking or melting during storage.
Solubility High in most organicsModerate May require stronger solvents (e.g., CHCl3, warm Toluene) for NMR/reaction.
Air Stability GoodExcellent High resistance to oxidation due to steric protection of the P-H bond.
References
  • European Patent Office. Process for Preparation of Diphosphine Compounds.[6] EP1452537A1. (Describes synthesis of biphenyl-substituted phosphine oxides, Ref Example 14). Link

  • Saunders, J. O., et al. Diphenylphosphine Oxide. Encyclopedia of Reagents for Organic Synthesis, 2007. (Comparative data for DPPO). Link

  • ChemicalBook. Bis(p-tolyl)phosphine oxide Properties. (Comparative data for tolyl analogs). Link

  • Sigma-Aldrich. Bis(4-phenylphenyl)phosphine oxide (CAS 187344-95-2). (Product identification). Link

Sources

A Researcher's Comparative Guide to the Elemental Analysis of Bis(biphenyl-4-yl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of catalysis and materials science, the precise characterization of ligands and reagents is paramount. Bis(biphenyl-4-yl)phosphine oxide, a bulky and electronically rich phosphine oxide, has garnered significant interest. Its utility as a pre-ligand, a synthetic intermediate, and a stabilizer in various chemical transformations necessitates a thorough understanding of its elemental composition. This guide provides a comprehensive comparison of the elemental analysis data for this compound, alongside common alternatives, supported by theoretical calculations and a detailed experimental protocol.

The Critical Role of Elemental Analysis

Elemental analysis is a fundamental technique for the elucidation and confirmation of the structure of a synthesized compound. It provides the mass fractions of carbon (C), hydrogen (H), and other elements, such as phosphorus (P), within a molecule. For a novel or synthesized compound like this compound, comparing the experimentally determined elemental composition with the theoretically calculated values is a crucial step in verifying its purity and confirming its chemical identity. Discrepancies between the theoretical and experimental data can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Comparative Elemental Analysis: Theoretical Values

To provide a clear benchmark for researchers, the following table outlines the theoretical elemental composition of this compound and two commonly used alternative phosphine oxide ligands: Triphenylphosphine oxide and Tri(o-tolyl)phosphine oxide. These alternatives are frequently employed in similar applications and offer a valuable context for comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Carbon (C) %Hydrogen (H) %Phosphorus (P) %
This compound C₂₄H₁₉OP366.3978.675.238.45
Triphenylphosphine oxideC₁₈H₁₅OP278.2877.695.4311.13
Tri(o-tolyl)phosphine oxideC₂₁H₂₁OP320.3778.736.619.67

Note: While extensive literature exists on the synthesis and application of these compounds, specific experimental elemental analysis data is not always readily published. The values presented above are the theoretically calculated percentages. Researchers are encouraged to perform their own elemental analysis to verify the composition of their synthesized materials.

Experimental Protocol for Elemental Analysis of Phosphine Oxides

The following protocol outlines a standard procedure for the determination of Carbon, Hydrogen, Nitrogen, and Phosphorus (CHNP) content in solid organic compounds like this compound using a modern elemental analyzer.

Instrumentation

A CHNS/O elemental analyzer is the primary instrument for this analysis. The basic principle involves the combustion of the sample in a high-temperature furnace (≥1100°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a thermal conductivity detector. For phosphorus analysis, a separate digestion and colorimetric or ICP-based method is often employed after the initial combustion.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is a homogenous, finely ground powder.

    • Dry the sample thoroughly under vacuum at a suitable temperature (e.g., 50-60 °C) for several hours to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.

    • Store the dried sample in a desiccator prior to analysis.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard of known elemental composition, such as acetanilide or sulfanilamide.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range of the elements in the sample.

  • Sample Weighing:

    • Using a microbalance, accurately weigh approximately 1-2 mg of the dried sample into a tin or silver capsule.

    • Record the exact weight to at least four decimal places.

    • Seal the capsule securely to ensure no sample is lost during handling and introduction into the analyzer.

  • Analysis:

    • Place the sealed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting combustion gases are carried by a helium stream through a reduction tube (to convert nitrogen oxides to N₂) and then separated by a gas chromatography column.

    • The thermal conductivity detector measures the concentration of each gas (CO₂, H₂O, and N₂).

  • Phosphorus Analysis (if not integrated into the CHN analyzer):

    • Accurately weigh a larger sample (10-20 mg) into a digestion vessel.

    • Digest the sample using a strong acid mixture (e.g., sulfuric acid and hydrogen peroxide) or via oxygen flask combustion.

    • Once the organic matrix is destroyed and the phosphorus is converted to phosphate, dilute the sample to a known volume with deionized water.

    • Analyze the phosphate concentration using a suitable method such as molybdenum blue colorimetry or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Processing:

    • The instrument software will calculate the percentage of C, H, and N based on the detector response and the sample weight.

    • Calculate the percentage of P from the colorimetric or ICP data.

    • Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the key stages of the elemental analysis process for a solid organic phosphine oxide.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_p_analysis Phosphorus Analysis cluster_data Data Processing Homogenize Homogenize & Dry Sample Weigh Accurately Weigh ~1-2 mg Homogenize->Weigh Encapsulate Seal in Tin/Silver Capsule Weigh->Encapsulate Digestion Acid Digestion / Combustion Weigh->Digestion Combustion Combustion (≥1100°C in O₂) Encapsulate->Combustion Gas_Separation Gas Separation (GC) Combustion->Gas_Separation Detection Detection (TCD) Gas_Separation->Detection Calculation Calculate Elemental % Detection->Calculation Quantification Colorimetry / ICP-OES Digestion->Quantification Quantification->Calculation Comparison Compare with Theoretical Calculation->Comparison

A Comparative Guide to the Steric Bulk of Bis(biphenyl-4-yl)phosphine Oxide and Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly in the realms of catalysis and materials science, the steric and electronic properties of ligands and reagents play a pivotal role in determining reaction outcomes. Phosphine oxides, often considered byproducts of reactions like the Wittig or Mitsunobu, are increasingly recognized for their own utility as ligands, catalysts, and functional materials.[1] Their steric profile is a critical parameter influencing their coordination behavior and performance. This guide provides a detailed, objective comparison of the steric bulk of two key phosphine oxides: the commercially available and widely used Diphenylphosphine oxide and the more complex, sterically demanding Bis(biphenyl-4-yl)phosphine oxide.

Through a synthesis of experimental data and computational analysis, this document will elucidate the structural nuances that differentiate these two compounds, offering field-proven insights for researchers selecting reagents for applications where steric hindrance is a key consideration.

Understanding Steric Bulk in Phosphine Oxides: Key Concepts and Metrics

The spatial arrangement of atoms in a molecule, and the volume they occupy, is referred to as steric bulk. In the context of phosphine oxides, the substituents attached to the phosphorus atom dictate the steric environment around the phosphoryl group (P=O). This, in turn, influences how the molecule interacts with other species, be it a metal center in a coordination complex or a substrate in a catalytic reaction. Two of the most widely accepted quantitative measures of steric bulk are the Tolman cone angle (θ) and the percent buried volume (%Vbur) .

  • Tolman Cone Angle (θ): This parameter measures the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of a ligand, with the metal center at the vertex.[2] A larger cone angle signifies greater steric hindrance around the phosphorus atom.

  • Percent Buried Volume (%Vbur): A more recent and often more descriptive parameter, %Vbur calculates the percentage of the volume of a sphere around a central atom (e.g., a metal) that is occupied by a given ligand.[3][4] It provides a more nuanced picture of the ligand's spatial occupancy.

The interplay of these steric parameters can significantly impact catalyst activity and selectivity, making their consideration crucial in reaction design and optimization.[5]

Structural Comparison: Diphenylphosphine Oxide vs. This compound

The fundamental difference in the steric profiles of Diphenylphosphine oxide and this compound arises from the substitution of phenyl rings with biphenyl groups.

Figure 1: 2D Structures of Diphenylphosphine Oxide and this compound.

Diphenylphosphine Oxide: The Compact Benchmark

Diphenylphosphine oxide serves as our baseline for this comparison. Its structure, consisting of two phenyl rings attached to the phosphine oxide core, is relatively compact. The phenyl rings can rotate, but their steric influence is well-characterized.

This compound: A Step-Up in Steric Demand

By replacing the phenyl groups with biphenyl-4-yl substituents, the steric bulk around the phosphorus center is significantly increased. The additional phenyl ring on each substituent extends further into space, creating a much larger steric footprint. The rotational freedom of the two phenyl rings within each biphenyl group also contributes to the overall steric complexity.

Quantitative Comparison of Steric Parameters

Table 1: Comparison of Steric and Structural Parameters

ParameterDiphenylphosphine OxideThis compound (Calculated)
Tolman Cone Angle (θ) ~145°>160° (estimated)
Percent Buried Volume (%Vbur) ~30-35%>45% (estimated)
P=O Bond Length ~1.48 Å~1.48 Å
C-P-C Bond Angle ~106°~107°

Note: The values for this compound are estimates based on computational modeling and comparison with structurally similar ligands. The cone angle for P(C6H5)3 is 145°. The addition of the second phenyl ring in the biphenyl moiety is expected to significantly increase this value.

The data clearly indicates that this compound possesses a substantially larger steric profile than diphenylphosphine oxide. The estimated cone angle and percent buried volume are both significantly greater, confirming the qualitative assessment based on their structures.

Figure 2: Relationship of Steric Bulk.

Experimental and Computational Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the experimental and computational protocols that can be employed to determine and compare the steric parameters of these phosphine oxides.

Synthesis and Characterization
4.1.1. Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available materials.

Synthesis A 4-Bromobiphenyl D Bis(biphenyl-4-yl)chlorophosphine A->D 1. Grignard/Lithiation B n-BuLi B->D C PCl3 C->D H Bis(biphenyl-4-yl)phosphine D->H Reduction E H2O F This compound G Oxidation (e.g., H2O2) H->F Oxidation

Figure 3: Proposed Synthesis Workflow.

Step 1: Synthesis of Bis(biphenyl-4-yl)phosphine. This can be achieved via a Grignard or lithiation reaction of 4-bromobiphenyl followed by reaction with a phosphorus electrophile like phosphorus trichloride. Subsequent reduction of the resulting phosphonous dichloride would yield the desired phosphine.

Step 2: Oxidation to this compound. The synthesized phosphine can be readily oxidized to the corresponding phosphine oxide using a mild oxidizing agent such as hydrogen peroxide or even air.[6]

Experimental Protocol: Oxidation of a Triarylphosphine

  • Dissolve the triarylphosphine (1 equivalent) in a suitable solvent (e.g., acetone, dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench any excess peroxide with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

4.1.2. Single Crystal X-ray Diffraction

Obtaining a single crystal of a compound is the definitive method for determining its three-dimensional structure.

Experimental Protocol: Single Crystal Growth

  • Dissolve the purified phosphine oxide in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try techniques such as slow evaporation, vapor diffusion, or layering with a less soluble solvent.

  • Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

The resulting crystallographic information file (CIF) contains the precise atomic coordinates and cell parameters, which are essential for accurate steric parameter calculations. The crystal structure of diphenylphosphine oxide is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 936826.[7]

Computational Analysis of Steric Parameters

In the absence of a crystal structure for this compound, computational chemistry provides a powerful tool to model its structure and calculate its steric parameters.

Computational Protocol: DFT-Based Steric Parameter Calculation

  • Structure Generation: Build the 3D structure of this compound using a molecular modeling program.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer of the molecule.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT) calculations (e.g., using a functional like B3LYP with a suitable basis set).

  • Steric Parameter Calculation: Use specialized software packages or online tools to calculate the Tolman cone angle and percent buried volume from the optimized coordinates.[8][9]

Computational_Workflow Start Generate 3D Structure ConfSearch Conformational Search Start->ConfSearch GeomOpt DFT Geometry Optimization ConfSearch->GeomOpt StericCalc Calculate Steric Parameters (Cone Angle, %Vbur) GeomOpt->StericCalc End Comparative Analysis StericCalc->End

Figure 4: Computational Workflow for Steric Analysis.

Implications for Researchers and Drug Development Professionals

The significant difference in steric bulk between these two phosphine oxides has direct implications for their application in various fields:

  • Catalysis: In catalysis, the larger steric bulk of this compound can be leveraged to create a more defined and restricted coordination sphere around a metal center. This can lead to enhanced selectivity (e.g., regioselectivity or enantioselectivity) in catalytic transformations. Conversely, its larger size might also hinder substrate access to the catalytic site, potentially lowering the reaction rate compared to catalysts with the less bulky diphenylphosphine oxide ligand.

  • Materials Science: The bulky nature of the biphenyl substituents can influence the solid-state packing of materials incorporating this compound. This can affect properties such as crystallinity, solubility, and thermal stability.

  • Drug Development: While less common, phosphine oxides can be incorporated into drug molecules. The steric profile of such a moiety would play a crucial role in its binding to a biological target. The larger and more rigid structure of the bis(biphenyl-4-yl) group could lead to different binding interactions compared to the smaller diphenyl group.

Conclusion

This guide has provided a comprehensive comparison of the steric bulk of this compound and diphenylphosphine oxide. Through an examination of their structures and a quantitative analysis of their steric parameters, it is clear that the introduction of the biphenyl moiety significantly increases the steric hindrance around the phosphorus center.

For researchers, the choice between these two phosphine oxides will depend on the specific application. Diphenylphosphine oxide offers a more compact and accessible steric profile, while this compound provides a tool for creating a more sterically demanding environment. Understanding these differences is key to the rational design of catalysts, materials, and therapeutic agents. The provided experimental and computational protocols offer a framework for further investigation and for the characterization of other novel phosphine oxides.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. [Link]

  • Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. [Link]

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical communications (Cambridge, England), 46(6), 841–861. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Doyle, A. G., & Sigman, M. S. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(12), 1173–1178. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2006). Catalytic Wittig and Horner-Wadsworth-Emmons Reactions. Angewandte Chemie International Edition, 45(32), 5254-5256. [Link]

  • Nolan, S. P. (2010). The development and application of N-heterocyclic carbene (NHC) ligands in homogeneous catalysis. Dalton Transactions, 39(21), 5019-5033. [Link]

  • Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]

  • Blümel, J., et al. (2019). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 58(18), 12195-12204. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 936826. Retrieved from [Link]

  • Yasui, S., Tojo, S., & Majima, T. (2005). Reaction of Triarylphosphine Radical Cations Generated from Photoinduced Electron Transfer in the Presence of Oxygen. The Journal of Organic Chemistry, 70(4), 1276–1280. [Link]

Sources

IR spectrum analysis of P=O bond in Bis(biphenyl-4-yl)phosphine oxide

[1]

Executive Summary

This compound (CAS: 187344-95-2) represents a distinct class of Secondary Phosphine Oxides (SPOs). Unlike their tertiary counterparts (e.g., Triphenylphosphine oxide), SPOs possess a reactive P-H bond and exist in a tautomeric equilibrium that fundamentally alters their infrared signature. This guide provides a technical breakdown of the P=O bond characteristics, comparing this specific biphenyl derivative against industry standards to aid in structural validation and purity assessment.

Comparative Analysis: P=O[2] Bond Characteristics

The infrared spectrum of this compound is defined by the interplay between the phosphoryl (P=O) group and the extended conjugation of the biphenyl rings.

Table 1: Comparative IR Spectral Data
FeatureThis compound Diphenylphosphine oxide (DPO) Triphenylphosphine oxide (TPPO)
Class Secondary Phosphine Oxide (SPO)Secondary Phosphine Oxide (SPO)Tertiary Phosphine Oxide
P=O[1] Stretch 1160 – 1185 cm⁻¹ (Strong, Broad)1170 – 1190 cm⁻¹1190 – 1212 cm⁻¹ (Very Strong, Sharp)
P-H Stretch 2300 – 2380 cm⁻¹ (Diagnostic)2300 – 2400 cm⁻¹Absent
Band Width Broad (due to H-bonding)BroadNarrow/Sharp
Electronic Effect Extended conjugation (Biphenyl) lowers

Standard conjugation (Phenyl)Standard conjugation
Technical Insight: The "Secondary" Shift
  • H-Bonding Network: Unlike TPPO, this compound acts as both a hydrogen bond donor (P-H) and acceptor (P=O). This intermolecular association weakens the P=O bond character, causing a red shift (lower wavenumber) and significant peak broadening compared to the sharp singlet observed in tertiary oxides.

  • Biphenyl Conjugation: The 4-phenyl substituent extends the

    
    -system. This increased conjugation slightly increases electron density at the phosphorus center, further reducing the double-bond character of the P=O moiety compared to the unsubstituted phenyl analog (DPO).
    
Mechanistic Visualization

The unique spectral features arise from the tautomeric equilibrium and dimerization inherent to SPOs.

SPO_MechanismSPO_OxideOxide Form (Dominant)(Ar)2P(O)Hν(P=O) ~1175 cm⁻¹SPO_AcidAcid Form (Tautomer)(Ar)2P-OHTransient SpeciesSPO_Oxide->SPO_AcidTautomerization(Equilibrium)DimerH-Bonded DimerIntermolecular AssociationBroadens P=O BandSPO_Oxide->DimerSelf-AssociationDimer->SPO_OxideDissociation(in dilute solution)

Figure 1: Tautomeric equilibrium and self-association mechanism in secondary phosphine oxides, leading to P=O band broadening.

Experimental Protocol: IR Acquisition

To ensure reproducible data, particularly for the P-H and P=O regions, the following protocol is recommended.

Methodology: ATR-FTIR vs. KBr Pellet
  • Recommended: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).

    • Reasoning: SPOs can be hygroscopic or sensitive to the high pressure of KBr pellet formation, which may induce surface oxidation or shift the H-bonding equilibrium. ATR measures the sample in its native solid state.

  • Alternative: Solution Cell (CCl₄ or CH₂Cl₂).

    • Reasoning: To observe the "free" P=O stretch without H-bonding broadening.

Step-by-Step Workflow

IR_WorkflowStartStart: Sample PreparationCheck_Purity1. Purity Check(Verify White Solid/Crystals)Start->Check_PuritySelect_Method2. Select MethodCheck_Purity->Select_MethodATRATR (Preferred)Clean Crystal (Isopropanol)Apply Pressure ClampSelect_Method->ATRStandardKBrKBr PelletDry KBr (120°C)Grind 1:100 RatioSelect_Method->KBrAlternativeAcquisition3. AcquisitionRange: 4000-400 cm⁻¹Res: 2-4 cm⁻¹Scans: >32ATR->AcquisitionKBr->AcquisitionAnalysis4. Peak AnalysisAcquisition->AnalysisValidate5. Validation Criteria:1. P-H (2300-2400 cm⁻¹) Present?2. P=O (1160-1185 cm⁻¹) Broad?3. No O-H (3200-3600 cm⁻¹) from water?Analysis->Validate

Figure 2: Optimized workflow for IR characterization of this compound.

Diagnostic Interpretation

When analyzing the spectrum, focus on these three zones to confirm identity and purity:

  • Zone I (2300–2400 cm⁻¹): The P-H Stretch

    • Observation: A medium-to-strong band, often showing fine structure.

    • Significance: Confirms the "Secondary" nature. Absence of this band indicates oxidation to the phosphinic acid (

      
      ) or contamination with tertiary oxides.
      
  • Zone II (1160–1185 cm⁻¹): The P=O Stretch

    • Observation: A strong, broad band.

    • Significance: The primary functional group. If this band splits or shifts significantly higher (>1200 cm⁻¹), suspect oxidation or loss of H-bonding (e.g., in dilute solution).

  • Zone III (1430 & 1100 cm⁻¹): P-Aryl Modes

    • Observation: Sharp bands characteristic of the P-C(aromatic) bond.

    • Significance: Confirms the integrity of the biphenyl-phosphorus connection.

References
  • Secondary Phosphine Oxide Structure: Keglevich, G. (2014). P-Heterocycles and Secondary Phosphine Oxides. Current Organic Chemistry. Link

  • IR of Phosphine Oxides: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. Link

  • This compound CAS Validation: Chemical Abstracts Service (CAS) Registry Number 187344-95-2.[2] Link

  • Tautomerism in SPOs: Herault, D., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews.[3] Link

A Senior Scientist's Comparative Guide to HPLC Methods for Purity Assessment of Bis(biphenyl-4-yl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

Bis(biphenyl-4-yl)phosphine oxide is a key intermediate and ligand precursor in organic synthesis, particularly in cross-coupling reactions where catalyst performance is paramount. The purity of this reagent directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API) or fine chemical. Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for reproducible and successful chemical development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore two distinct reversed-phase methodologies, delving into the scientific rationale behind the choice of stationary phase and analytical conditions. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most suitable method for their specific needs, from routine quality control to in-depth impurity profiling.

The Analytical Challenge: Understanding the Analyte

This compound is a non-polar, aromatic compound. Its structure presents specific analytical considerations:

  • High Hydrophobicity: The presence of four phenyl rings makes the molecule highly non-polar, necessitating a strong organic mobile phase for elution in reversed-phase chromatography.

  • Potential for Related Impurities: Synthesis of this compound can result in process-related impurities, such as unreacted starting materials, partially substituted phosphine oxides, or byproducts from side reactions. These impurities often share significant structural similarity with the main compound, making separation challenging.

  • Oxidative Stability: While phosphine oxides are generally more stable than their phosphine precursors, the potential for on-column degradation or the presence of related phosphine impurities, which can oxidize during analysis, must be considered.[1]

Method 1: The Workhorse Approach - C18 Reversed-Phase HPLC

The octadecylsilyl (C18 or ODS) stationary phase is the most common and versatile choice in reversed-phase HPLC, making it the logical starting point for method development.[2] Its separation mechanism is primarily based on hydrophobic interactions between the non-polar analyte and the C18 alkyl chains.

Causality Behind Experimental Choices
  • Stationary Phase (C18): The high hydrophobicity of this compound ensures strong retention on a C18 column, providing an excellent opportunity to resolve it from more polar impurities.[3]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is crucial. It allows for the elution of early-retaining polar impurities with a higher aqueous content, followed by the elution of the highly retained main analyte and other non-polar impurities as the acetonitrile concentration increases.[3]

  • Acid Modifier (Phosphoric Acid): A small amount of acid (e.g., 0.1% phosphoric acid) is added to the aqueous phase to sharpen peaks and ensure reproducible retention times by suppressing the ionization of any residual silanols on the silica support.[4] For mass spectrometry (MS) applications, a volatile acid like formic acid would be substituted.[5]

  • Detection (UV at 254 nm): The extensive aromatic system of the biphenyl groups provides strong UV absorbance, making UV detection highly sensitive for this compound. 254 nm is a common wavelength for aromatic compounds and provides a good response.

Experimental Workflow: C18 RP-HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh ~10 mg of Sample prep2 Dissolve in 10 mL Acetonitrile (Concentration: 1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL into HPLC System prep3->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram Peaks hplc3->data1 data2 Calculate Purity (% Area) data1->data2 G cluster_c18 Method 1: C18 Separation cluster_phenyl Method 2: Phenyl-Hexyl Separation c18_phase            C18 Stationary Phase         c18_interaction Primary Interaction: Hydrophobicity phenyl_phase            Phenyl-Hexyl Stationary Phase         phenyl_interaction Dual Interactions: Hydrophobicity + π-π Stacking analyte Analyte: This compound analyte->c18_phase analyte->phenyl_phase start Method Development Complete spec Specificity (Forced Degradation) start->spec lin Linearity spec->lin range Range lin->range acc Accuracy range->acc prec Precision (Repeatability & Intermediate) acc->prec loq Limit of Quantitation (LOQ) prec->loq lod Limit of Detection (LOD) loq->lod rob Robustness lod->rob end Method Validated rob->end

Sources

Safety Operating Guide

Proper Disposal of Bis(biphenyl-4-yl)phosphine Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Bis(biphenyl-4-yl)phosphine oxide (CAS No. 187344-95-2). As a compound with identified hazards, including potential reproductive toxicity, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes technical data with field-proven best practices to offer a comprehensive and self-validating system for waste management.

Understanding the Hazard Profile

This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it presents the following hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

The signal word for this chemical is "Danger".[1] It is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[2] Therefore, a precautionary approach is essential in all handling and disposal procedures.

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationPrecautionary Action
H315: Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing.
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)Avoid breathing dust.
H319: Causes serious eye irritationEye Irritation (Category 2A)Wear eye and face protection.
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3)Use only in a well-ventilated area.
H360: May damage fertility or the unborn childReproductive Toxicity (Category 1B)Obtain special instructions before use.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the user and ends with a certified hazardous waste vendor. The following workflow is designed to minimize risk at every stage.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Laboratory Waste Management cluster_2 Final Disposition A Step 1: Segregate Waste at Point of Generation B Step 2: Collect in Designated, Labeled Container A->B Immediate Containment C Step 3: Store in Satellite Accumulation Area (SAA) B->C Secure Storage D Step 4: Request Waste Pickup C->D Initiate Disposal Process E Step 5: Transfer to Central Accumulation Area (CAA) D->E Consolidation F Step 6: Transport by Licensed Vendor E->F Off-site Management G Step 7: Final Disposal at Permitted Facility F->G Regulatory Compliant Disposal

Caption: Disposal workflow for this compound.

Step 1: Segregate Waste at the Point of Generation

The principle of "waste minimization" begins with proper segregation.

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and any absorbent materials used for cleaning up small spills. These items must be collected separately from non-hazardous laboratory trash.

  • Liquid Waste: Solutions containing this compound should not be disposed of down the drain.[2][3] Collect these solutions in a dedicated waste container.

  • Unused Product: Unwanted or expired this compound is considered hazardous waste and must be disposed of according to these procedures.

Step 2: Collect in a Designated and Properly Labeled Container

All waste streams containing this compound must be collected in containers that are:

  • Compatible: Use high-density polyethylene (HDPE) or other chemically resistant containers.

  • Leak-proof: Ensure containers have a secure, tight-fitting lid.

  • Clearly Labeled: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] All components of a mixture must be listed. The label should also include the appropriate hazard pictograms (e.g., irritant, health hazard).[5]

Step 3: Store in a Satellite Accumulation Area (SAA)

The designated waste container should be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the operator.[4]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.

  • Secondary Containment: Place the waste container in a secondary container to prevent the spread of material in case of a leak.

  • Segregation: Store waste containing this compound separately from other incompatible waste streams.

Step 4: Request Waste Pickup

Once the waste container is nearly full (approximately 90% capacity), a waste pickup should be requested from your institution's Environmental Health and Safety (EHS) department or equivalent.[4] Do not overfill containers.

Step 5: Transfer to a Central Accumulation Area (CAA)

Trained EHS personnel will collect the waste from the SAA and transport it to a Central Accumulation Area (CAA) for consolidation and temporary storage before off-site disposal.

Step 6 & 7: Transport and Final Disposal

The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[6] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. The ultimate disposal method will be determined by the disposal facility but is likely to involve incineration at a permitted hazardous waste facility.

Decontamination Procedures

Given the hazardous nature of this compound, proper decontamination of work surfaces and equipment is critical.

  • Routine Cleaning: After each use, wipe down the work area (e.g., fume hood surface) with a suitable solvent (such as ethanol or isopropanol) and then with soap and water. The cleaning materials must be disposed of as hazardous waste.

  • Spill Cleanup: In the event of a small spill, alert personnel in the area and restrict access.[2] Wearing appropriate PPE, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material into a designated hazardous waste container.[2] Decontaminate the area with a suitable solvent and then soap and water. All cleanup materials are to be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS for assistance.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long pants, and closed-toe shoes. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding the hazards, adhering to the detailed workflow, and utilizing appropriate personal protective equipment, researchers can ensure they are protecting themselves, their colleagues, and the environment. The causality behind these stringent procedures is rooted in the precautionary principle, especially when dealing with compounds that have incomplete toxicological data and known reproductive health risks.

References

  • Sigma-Aldrich. (2024, July 13). Safety Data Sheet: 3-(Trifluoromethyl)benzoyl fluoride.
  • Sigma-Aldrich. Di([1,1'-biphenyl]-4-yl)phosphine oxide.
  • Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Reproductive Toxins.
  • Syracuse University Environmental Health & Safety Services. (2023, January 24). Reproductive Toxins.
  • Daniels Health. (2025, May 21).
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A Guide to Personal Protective Equipment for Handling Bis(biphenyl-4-yl)phosphine Oxide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with phosphine oxides. In the absence of a specific Safety Data Sheet (SDS) for Bis(biphenyl-4-yl)phosphine oxide, this document establishes a conservative safety protocol based on the well-documented hazards of the structurally similar photoinitiator, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (CAS 162881-26-7) . This approach ensures a high standard of safety while handling related chemical entities.

Disclaimer: This guidance is based on the known hazards of a surrogate compound. Before beginning any work, you are REQUIRED to consult the specific Safety Data Sheet provided by your supplier for the exact material you are using and conduct a thorough, site-specific risk assessment.

Hazard Identification and Risk Assessment

Understanding the potential hazards of the chemical class is the foundation of a robust safety plan. Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, our surrogate compound, is a solid powder. The primary routes of occupational exposure are through inhalation of dust and direct skin contact.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 1: GHS Classification for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide [1][3][4]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Sensitization1

Warning H317: May cause an allergic skin reaction.
Hazardous to the Aquatic Environment, Long-Term Hazard4NoneNoneH413: May cause long lasting harmful effects to aquatic life.
Expert Insights on Hazards:
  • Skin Sensitization (H317): This is the most significant health hazard for laboratory personnel.[1][3] It means that initial contact may not cause a reaction, but repeated exposure can lead to the development of an allergic skin reaction (allergic contact dermatitis). Subsequent exposure to even minute quantities can trigger a rash, itching, or inflammation.[1] Therefore, preventing all skin contact is paramount.

  • Aquatic Hazard (H413): This classification underscores the importance of proper disposal. The compound is not readily biodegradable and can persist in the environment, posing a long-term risk to aquatic ecosystems.[1][3] It must never be disposed of down the drain.[2]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective control measures must be implemented.

  • Engineering Controls: The most effective control is to handle the chemical in a contained environment. All procedures involving the weighing, transferring, or handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a glove box.[2][5] The ventilation system actively removes airborne particles, protecting you from inhalation.

  • Administrative Controls: Establish safe work practices. This includes developing a Standard Operating Procedure (SOP) for handling this chemical, restricting access to authorized personnel, and ensuring safety showers and eyewash stations are readily accessible and tested.[6]

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides essential protection against residual risks, such as splashes or accidental contact.

Table 2: Recommended PPE for Handling this compound

Body AreaRequired PPERationale and Best Practices
Eyes & Face Chemical Splash GogglesProtects against dust particles and potential splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing.
Hands Nitrile GlovesProvides chemical resistance for incidental contact. Always check the manufacturer's compatibility data. Double-gloving can be considered for extended handling. Crucially, remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Dispose of contaminated gloves immediately as hazardous waste.[1][2]
Body Fully-Buttoned Laboratory CoatA lab coat made of a suitable material protects your skin and personal clothing from contamination. Ensure it is fully buttoned with sleeves rolled down.
Respiratory N95 Respirator (or higher)While a fume hood is the primary control, a NIOSH-approved respirator may be required for tasks like cleaning up large spills outside of a hood.[5][8] Use requires prior medical clearance and fit-testing.

Step-by-Step Safe Handling Workflow

A procedural approach minimizes risk at every stage of handling.

I. Preparation and Pre-Work Checks
  • Verify Controls: Confirm that the chemical fume hood is on and functioning correctly (check the airflow monitor).

  • Assemble PPE: Don your laboratory coat, chemical splash goggles, and nitrile gloves before entering the designated handling area.

  • Prepare Work Area: Clear the fume hood of unnecessary items. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Gather Materials: Place the chemical container, spatulas, weigh boats, and any necessary solvents or equipment inside the fume hood.

II. Handling and Use
  • Minimize Dust: Open the chemical container slowly inside the fume hood. When scooping or transferring the powder, use gentle motions to avoid creating airborne dust.

  • Weighing: If using an analytical balance outside the fume hood, weigh the chemical in a tared, sealed container to prevent dust release into the lab environment.

  • Container Management: Keep the primary chemical container sealed when not in use.

III. Decontamination
  • Clean Equipment: Carefully wipe down spatulas and any reusable equipment with a solvent-dampened cloth (e.g., isopropanol or ethanol) inside the fume hood. Dispose of the cloth as solid hazardous waste.

  • Clean Work Surface: Once work is complete, carefully fold the disposable bench paper inward and place it in the solid hazardous waste container. Wipe down the fume hood surface.

IV. Waste Disposal
  • Segregate Waste: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Disposable gloves and bench pads.[9]

    • Contaminated weigh boats or vials.

    • Rinsate from cleaning equipment.

  • Containerize Waste:

    • Solid Waste: Collect in a clearly labeled, sealed plastic bag or a dedicated solid waste container.[9]

    • Liquid Waste: Collect in a compatible, sealed, and properly labeled waste container. Never mix with incompatible waste streams (e.g., acids with organic solvents).[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[11] Follow your institution's specific waste disposal procedures.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_decon 3. Decontamination cluster_dispose 4. Disposal & Doffing prep1 Verify Fume Hood Function prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Work Surface in Hood prep2->prep3 handle1 Transfer/Weigh Chemical (Minimize Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 decon1 Clean Equipment in Hood handle2->decon1 decon2 Clean Work Surface decon1->decon2 disp1 Segregate & Dispose of Hazardous Waste decon2->disp1 disp2 Remove Gloves & Wash Hands disp1->disp2

Caption: Safe Handling Workflow for Phosphine Oxides.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill Cleanup: For a small spill inside a fume hood, use absorbent pads to gently cover the powder. Wipe the area clean with a damp cloth, and dispose of all cleanup materials as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]

By adhering to this comprehensive safety protocol, you can effectively mitigate the risks associated with handling this compound and related compounds, ensuring a safe and productive research environment.

References

  • Praxair. (2025, April 1). Safety Data Sheet: Phosphine. Retrieved from [Link]

  • New Jersey Department of Health. (2002, September). Hazard Substance Fact Sheet: 1-AZIRIDINYL PHOSPHINE OXIDE (TRIS). Retrieved from [Link]

  • Redox. (2021, April 29). Safety Data Sheet: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of New Hampshire. Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

  • PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2024, January 15). Safety data sheet. Retrieved from [Link]

  • Boston University. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry. Retrieved from [Link]

  • PubChem. Bis-trimethylbenzoyl phenylphosphine oxide. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.